molecular formula C4H5F3O3 B2364617 3,3,3-trifluoro-2-(hydroxymethyl)propanoic Acid CAS No. 382-43-4

3,3,3-trifluoro-2-(hydroxymethyl)propanoic Acid

Cat. No.: B2364617
CAS No.: 382-43-4
M. Wt: 158.076
InChI Key: PKKMMANRRSONBS-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-2-(hydroxymethyl)propanoic Acid is a useful research compound. Its molecular formula is C4H5F3O3 and its molecular weight is 158.076. The purity is usually 95%.
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Properties

IUPAC Name

3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)2(1-8)3(9)10/h2,8H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKMMANRRSONBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-43-4
Record name 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Building Block

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid is a pivotal chiral building block in modern medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. This trifluorinated α-hydroxy acid derivative serves as a key intermediate for synthesizing a range of pharmaceuticals, leveraging its unique stereochemical and electronic properties to impart desirable pharmacokinetic and pharmacodynamic profiles to new chemical entities. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Strategic Overview of Synthetic Routes

The synthesis of this compound and its precursors can be broadly categorized into two main approaches:

  • Classical Carbon-Carbon Bond Formation: Methods such as the Reformatsky reaction build the carbon skeleton by reacting a trifluoromethylated carbonyl compound or equivalent with an enolate precursor. This approach is robust and well-established for producing β-hydroxy esters.[1][2][3]

  • Biocatalytic and Asymmetric Reduction: These advanced methods utilize enzymes, such as lactate dehydrogenases, to achieve highly enantioselective reductions of trifluorinated α-keto acids, offering excellent optical purity in the final product.[4]

This guide will focus on a common and effective chemical pathway involving a Reformatsky-type reaction to generate the racemic ester precursor, followed by hydrolysis to yield the target acid.

Core Synthesis Pathway: Reformatsky-Type Reaction and Hydrolysis

The most prevalent and scalable approach involves the reaction of an ethyl haloacetate with a trifluoromethyl ketone source, followed by hydrolysis. A cornerstone of this strategy is the Reformatsky reaction, which utilizes zinc to form an organozinc enolate that subsequently adds to a carbonyl group.[2][3] In this context, the key intermediate is ethyl 4,4,4-trifluoroacetoacetate, which can be reduced to form the desired ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Logical Workflow of the Synthesis

SynthesisWorkflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Reaction & Final Product A Ethyl Haloacetate (e.g., Ethyl bromoacetate) D Ethyl 4,4,4-trifluoro-2- (triphenylphosphoranylidene)acetoacetate A->D B Trifluoroacetic Anhydride B->D C Wittig Reagent C->D E Thermolysis D->E F Ethyl 4,4,4-trifluorotetrolate E->F G Reduction of Precursor (e.g., Asymmetric Reduction) F->G H Ethyl 4,4,4-trifluoro-3-hydroxybutanoate G->H I Alkaline Hydrolysis H->I J This compound (Final Product) I->J

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,4,4-trifluoro-3-hydroxybutanoate

This protocol details the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate. While chemical reducing agents can be used, this example highlights a biocatalytic approach for achieving high enantiomeric excess.[5]

Rationale: The use of microorganisms like Saccharomyces uvarum provides a highly stereoselective environment for the reduction of the ketone functionality.[5] Biphasic systems (aqueous-organic) are employed to improve substrate availability to the cells while simultaneously extracting the product, which can enhance reaction efficiency and yield.[5]

Methodology:

  • Culture Preparation: Cultivate Saccharomyces uvarum SW-58 in a suitable growth medium according to standard microbiological techniques.

  • Reaction Setup: Prepare a biphasic system in a reaction vessel. The aqueous phase consists of a buffered solution (e.g., phosphate buffer, pH 7.0) containing the microbial cells. The organic phase, such as dibutylphthalate, contains the substrate, ethyl 4,4,4-trifluoroacetoacetate.[5]

  • Bioconversion:

    • Add the substrate (ethyl 4,4,4-trifluoroacetoacetate) to the organic phase.

    • Combine the aqueous cell suspension and the organic phase.

    • Maintain the reaction at an optimal temperature (e.g., 30°C) with agitation to ensure adequate mixing of the two phases.[5]

  • Monitoring: Monitor the reaction progress by periodically sampling the organic phase and analyzing it via Gas Chromatography (GC) to determine the conversion of the starting material and the formation of the product.

  • Workup and Purification:

    • Once the reaction reaches completion, separate the organic phase from the aqueous phase.

    • Extract the aqueous phase with a suitable solvent (e.g., ethyl acetate) to recover any remaining product.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by vacuum distillation or column chromatography to yield pure ethyl 4,4,4-trifluoro-3-hydroxybutanoate.[6][7]

ParameterOptimized ValueReference
SubstrateEthyl 4,4,4-trifluoroacetoacetate[5]
BiocatalystSaccharomyces uvarum SW-58[5]
SystemAqueous-Dibutylphthalate Biphasic[5]
Temperature30°C[5]
pH7.0[5]
Typical Conversion~85%[5]
Enantiomeric Excess~85.2% (for R-enantiomer)[5]
Protocol 2: Hydrolysis to this compound

Rationale: Basic hydrolysis (saponification) is a standard and effective method for converting an ester to its corresponding carboxylic acid. The use of a strong base like sodium hydroxide or potassium hydroxide ensures complete conversion. Subsequent acidification protonates the carboxylate salt to yield the final acid product.

Methodology:

  • Saponification:

    • Dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate in a suitable solvent such as ethanol or a mixture of THF and water.

    • Add an aqueous solution of a strong base (e.g., 1 M Sodium Hydroxide) in slight excess (typically 1.1 to 1.5 equivalents).

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) to accelerate the hydrolysis.

  • Monitoring: Track the disappearance of the starting ester using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Acidification and Extraction:

    • Once the hydrolysis is complete, cool the reaction mixture in an ice bath.

    • Carefully acidify the mixture to a pH of approximately 1-2 by the dropwise addition of a concentrated mineral acid, such as hydrochloric acid or sulfuric acid.[8]

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Characterization

The final product and key intermediates should be thoroughly characterized to confirm their identity and purity.

TechniqueExpected Observations for this compound
¹H NMR Resonances corresponding to the CH, CH2, and OH protons, with characteristic splitting patterns.
¹⁹F NMR A singlet or multiplet in the region characteristic of a CF3 group.
¹³C NMR Signals for the carboxylic acid carbon, the carbon bearing the hydroxyl group, the methylene carbon, and the trifluoromethyl carbon.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C4H5F3O3 (158.08 g/mol ).[9]
FTIR Broad O-H stretch from the carboxylic acid and alcohol, and a strong C=O stretch.

Conclusion and Future Perspectives

The synthesis of this compound via the reduction of a trifluoroacetoacetate precursor followed by hydrolysis is a reliable and scalable method. While chemical methods are robust, the field is increasingly moving towards biocatalytic and asymmetric approaches to ensure high enantiopurity, which is often a critical requirement in drug development.[4] Future research will likely focus on developing more efficient and environmentally benign catalysts, both chemical and biological, to streamline the synthesis of this and other valuable fluorinated building blocks.

References

physicochemical properties of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core , a fluorinated organic compound of significant interest in pharmaceutical and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts unique electronic and steric properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's key characteristics. Where experimental data is not publicly available, predicted values are provided with clear notation, alongside established protocols for their experimental determination.

Introduction

This compound, also known as 2-(trifluoromethyl)-lactic acid, is a chiral carboxylic acid that has emerged as a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly impacts the acidity of the carboxylic acid and the overall electronic nature of the molecule. This guide will delve into the structural and physicochemical properties that are critical for its application in the design and synthesis of novel bioactive molecules. Understanding these properties is paramount for predicting a compound's behavior in biological systems and for the development of effective drug delivery and formulation strategies.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its molecular structure, which features a stereocenter at the C2 position. This chirality gives rise to two enantiomers, (R) and (S), as well as the racemic mixture.

  • Molecular Formula: C₄H₅F₃O₃[1][2][3]

  • Molecular Weight: 158.08 g/mol [1][2][3]

  • IUPAC Name: 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid

  • CAS Number:

    • Racemic: 374-35-6[4]

    • (R)-enantiomer: 44864-47-3[1][2][5][6]

    • (S)-enantiomer: 128471-73-8

  • Synonyms: 2-Hydroxy-2-(trifluoromethyl)propionic acid, 3,3,3-Trifluoro-2-hydroxyisobutyric acid[4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A quantitative understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These parameters influence absorption, distribution, metabolism, and excretion (ADME), as well as formulation development.

Physical State and Appearance

This compound is a white to almost white crystalline solid at room temperature.[4][6]

Summary of Key Physicochemical Parameters
PropertyValue (Racemic)Value ((R)-enantiomer)Value ((S)-enantiomer)Source
Melting Point 87 - 90 °C108.0 - 112.0 °CNo data[4][6]
Boiling Point 189 °C247.4 ± 35.0 °C (Predicted)No data[4][7]
Density No data1.532 ± 0.06 g/cm³ (Predicted)No data[7]
pKa No data2.46 ± 0.22 (Predicted)No data[7]
logP (XLogP3) 0.5 (Computed)0.5 (Computed)0.5 (Computed)[1]
Aqueous Solubility Soluble (Qualitative)Soluble (Qualitative)No data[7]
Acidity (pKa)

The acidity of a molecule, quantified by its pKa, is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The electron-withdrawing nature of the trifluoromethyl group is expected to significantly increase the acidity of the carboxylic acid moiety compared to its non-fluorinated analog, propanoic acid (pKa ≈ 4.87).

A predicted pKa value for the (R)-enantiomer is 2.46 ± 0.22.[7] An experimental determination of the pKa is highly recommended for accurate modeling of its behavior in biological systems.

This protocol describes a standard method for the experimental determination of pKa.

  • Materials and Reagents:

    • This compound

    • Deionized water (Milli-Q or equivalent)

    • Standardized 0.1 M Hydrochloric Acid (HCl)

    • Standardized 0.1 M Sodium Hydroxide (NaOH)

    • pH meter with a suitable electrode, calibrated with standard buffers (pH 4, 7, and 10)

    • Magnetic stirrer and stir bar

    • Burette (10 mL or 25 mL)

    • Beaker (50 mL or 100 mL)

  • Procedure:

    • Accurately weigh approximately 10-20 mg of this compound and dissolve it in 20-40 mL of deionized water in a beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode into the solution, ensuring the electrode tip is submerged but not in contact with the stir bar.

    • Allow the pH reading to stabilize and record the initial pH.

    • Begin titration by adding small, precise increments (e.g., 0.05-0.1 mL) of the standardized NaOH solution from the burette.

    • After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration until the pH has risen significantly, typically to around pH 11-12, well past the equivalence point.

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). This can be determined from the midpoint of the steep rise in the titration curve. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence point.

G cluster_workflow pKa Determination Workflow A Dissolve Compound in Water B Titrate with Standardized NaOH A->B C Record pH vs. Volume of Titrant B->C D Plot Titration Curve C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence E->F

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter in drug design. It influences a drug's absorption, distribution, membrane permeability, and metabolic clearance. A computed XLogP3 value of 0.5 for this compound suggests it is a relatively hydrophilic compound.[1]

The shake-flask method is the traditional and most reliable method for determining LogP.

  • Materials and Reagents:

    • This compound

    • n-Octanol (pre-saturated with water)

    • Water (pre-saturated with n-octanol)

    • Separatory funnel or centrifuge tubes

    • Mechanical shaker or vortex mixer

    • Centrifuge (if using tubes)

    • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water for several hours, then allowing the phases to separate.

    • Accurately prepare a stock solution of this compound in the aqueous phase at a known concentration.

    • In a separatory funnel or centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).

    • Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

    • Carefully collect samples from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a validated analytical method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.

G cluster_workflow LogP Determination Workflow (Shake-Flask) A Prepare Pre-saturated Octanol and Water B Dissolve Compound in Aqueous Phase A->B C Mix Aqueous and Octanol Phases B->C D Shake to Reach Equilibrium C->D E Separate Phases D->E F Quantify Compound in Each Phase E->F G Calculate LogP F->G

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. While qualitative data suggests that this compound is soluble in water, quantitative determination is essential for drug development.[7]

This method determines the equilibrium solubility of a compound.

  • Materials and Reagents:

    • This compound (solid)

    • Purified water or buffer of desired pH

    • Vials with screw caps

    • Thermostated shaker or incubator

    • Syringe filters (e.g., 0.22 µm)

    • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials and place them in a thermostated shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution as necessary and quantify the concentration of the dissolved compound using a validated analytical method.

    • The measured concentration represents the thermodynamic solubility of the compound under the experimental conditions.

Spectroscopic Data

Spectroscopic data is indispensable for the structural elucidation and identification of a compound. While a comprehensive set of publicly available spectra for this compound is limited, representative data for similar structures and links to available spectra for the (R)-enantiomer are provided for reference.[8][9][10]

  • ¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet or broad singlet for the hydroxyl proton, and a singlet or broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electronegative trifluoromethyl group.

  • ¹³C NMR: Expected signals would correspond to the methyl carbon, the quaternary carbon bearing the hydroxyl and trifluoromethyl groups, the carboxylic carbon, and the trifluoromethyl carbon.

  • ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the C-F stretches, and the O-H stretch of the alcohol.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Synthesis and Reactivity

This compound can be synthesized through various routes, often involving the introduction of the trifluoromethyl group to a suitable precursor. Patents describe methods starting from trifluoroacetoacetic esters, which undergo a series of chemical and/or enzymatic transformations.[11] The presence of multiple functional groups (carboxylic acid, hydroxyl group, and trifluoromethyl group) makes it a versatile intermediate for further chemical modifications.

Conclusion

This compound possesses a unique combination of physicochemical properties driven by the presence of the trifluoromethyl group. Its chirality and functional group array make it a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. This technical guide has summarized the available data for this compound and provided standardized protocols for the experimental determination of its key physicochemical parameters. Further experimental investigation into its pKa, aqueous solubility, and LogP is warranted to build a more complete profile and facilitate its broader application in scientific research.

References

An In-depth Technical Guide to 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: Initial searches for "3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid" did not yield specific results for a compound with a distinct CAS number or established technical data. The following guide is therefore focused on the closely related and well-documented compound, 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid , which is of significant interest in chemical and pharmaceutical research. It is presumed that this is the intended subject of the query.

Introduction

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a fluorinated carboxylic acid that has garnered considerable attention as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of a trifluoromethyl group at the 3-position significantly influences the molecule's physicochemical properties, imparting enhanced acidity to the carboxylic acid moiety when compared to its non-fluorinated counterparts.[1] This, combined with the hydroxyl group at the chiral center, makes it a valuable precursor for creating complex molecules with desirable biological activities.[3]

This technical guide provides a comprehensive overview of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, covering its chemical structure, properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The core structure of this compound is a propanoic acid backbone with a trifluoromethyl group, a hydroxyl group, and a methyl group all attached to the alpha-carbon (C2). This substitution creates a chiral center, meaning the molecule exists as two enantiomers, (R) and (S), as well as a racemic mixture.

Chemical Structure

Caption: 2D structure of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.

CAS Numbers and Nomenclature
FormCAS NumberIUPAC Name
Racemic374-35-63,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid[1]
(R)-enantiomer44864-47-3(2R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid[4][5][6][7]
(S)-enantiomerN/A(2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid[8]

Synonyms: 2-(Trifluoromethyl)-2-hydroxypropionic acid, α-(Trifluoromethyl)lactic acid, 3,3,3-Trifluoro-2-hydroxyisobutyric acid.[1][6]

Physicochemical Properties

The trifluoromethyl group is strongly electron-withdrawing, which has a profound effect on the molecule's properties.

PropertyValueSource
Molecular FormulaC₄H₅F₃O₃[4][5][7]
Molecular Weight158.08 g/mol [4][5][7]
AppearanceWhite to off-white crystalline powder[6]
Melting Point ((R)-enantiomer)108.0 to 112.0 °C[6]
AcidityHigher than non-fluorinated analogs due to the inductive effect of the -CF₃ group[1][3]

Synthesis and Methodologies

The synthesis of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid can be achieved through various chemical and biochemical routes. The choice of method often depends on the desired stereochemistry (R, S, or racemic).

Chemical Synthesis

A common approach involves the reaction of a trifluoroacetic acid ester with a mineral acid to produce trifluoroacetone. This intermediate is then reacted with a cyanide source to form a cyanohydrin, which is subsequently hydrolyzed to the carboxylic acid.[9]

chemical_synthesis start Trifluoroacetic acid ester step1 Trifluoroacetone start->step1  + Mineral Acid   step2 Propionitrile derivative step1->step2  + Cyanide   step3 Propionic acid ester step2->step3  + Alcohol   end (R/S)-3,3,3-trifluoro-2-hydroxy- 2-methylpropanoic acid step3->end  Hydrolysis  

Caption: Generalized chemical synthesis pathway.[9]

Biocatalytic Synthesis (Enantioselective)

For the production of enantiomerically pure forms, biocatalytic methods are often employed. One such method is the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide using an enantio-specific amidase, for instance, from Klebsiella oxytoca or Burkholderia phytofirmans.[10] This enzymatic resolution can yield the (R)- or (S)-acid with high enantiomeric excess.[3][10]

Experimental Protocol: Enzymatic Resolution

  • Substrate Preparation: Prepare a solution of racemic (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide in a suitable buffer.

  • Enzyme Addition: Introduce the amidase enzyme (e.g., from Arthrobacter sp. S-2).[3]

  • Incubation: Maintain the reaction at a controlled temperature and pH (e.g., 20-40°C, pH 5-9.5) with gentle agitation.[11]

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC to determine the conversion and enantiomeric excess.

  • Work-up and Isolation: Once the desired conversion is reached, the reaction is stopped, and the product is isolated. This typically involves acidification followed by extraction with an organic solvent.

  • Purification: The crude product can be further purified by crystallization or chromatography to achieve high purity (>99%).[3]

enzymatic_resolution racemic_amide Racemic Amide amidase Enantio-specific Amidase racemic_amide->amidase s_acid (S)-Acid amidase->s_acid r_amide (R)-Amide amidase->r_amide hydrolysis Chemical Hydrolysis r_amide->hydrolysis r_acid (R)-Acid hydrolysis->r_acid

Caption: Enzymatic resolution of the racemic amide.

Applications in Research and Drug Development

The unique properties of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid make it a valuable building block in several areas:

  • Pharmaceuticals: It is a key intermediate in the synthesis of fluorinated drugs.[2][3] The trifluoromethyl group can enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target.[3] It has been used in the development of inhibitors for enzymes such as pyruvate dehydrogenase kinase, which is involved in cellular metabolism.[3]

  • Agrochemicals: This compound is used in the formulation of modern pesticides and herbicides, where the fluorinated moiety can lead to increased efficacy.[12]

  • Chiral Synthesis: The enantiomerically pure forms are used as chiral resolving agents and as starting materials for the synthesis of other chiral molecules.

Safety and Handling

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is classified as a corrosive substance. It can cause severe skin burns and eye damage.[7] It may also be corrosive to metals.[6][7]

Recommended Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid breathing dust or mists.[6]

  • Store in a corrosive-resistant container.[6]

Conclusion

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a high-value fluorinated building block with significant applications in medicinal chemistry and organic synthesis. Its unique structural features, particularly the trifluoromethyl group, impart beneficial properties to larger molecules, making it a compound of great interest for the development of new therapeutic agents and other advanced materials. The availability of both chemical and highly efficient biocatalytic synthesis routes allows for the production of either the racemic mixture or the pure enantiomers, further expanding its utility in research and development.

References

Spectroscopic Signature of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid is a fluorinated carboxylic acid with significant potential in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (CF₃) can profoundly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. As such, the precise and unambiguous characterization of this compound is paramount for its application in research and development.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive experimental data for this specific molecule is not widely published, this guide leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to provide a reliable predictive framework for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel fluorinated compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound contains several key functional groups that will give rise to characteristic spectroscopic signals. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the carbon and proton framework and the fluorine environment.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical as it will affect the chemical shifts of exchangeable protons (OH and COOH). DMSO-d₆ is often preferred as it allows for the observation of these exchangeable protons as broad singlets.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 14 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • A longer relaxation delay (5 seconds) may be necessary for quaternary carbons.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical spectral width: -50 to -100 ppm (referenced to CFCl₃ at 0 ppm).

    • Number of scans: 128-256.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the oxygen-containing functional groups.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
-COOH10-13Broad singlet-Chemical shift is highly dependent on concentration and solvent.
-CH(OH)-4.0-4.5MultipletCoupled to the -CH₂OH protons and the -CF₃ group.
-CH₂OH3.5-4.0MultipletDiastereotopic protons, may appear as two separate multiplets. Coupled to the methine proton.
-CH₂OHVariableBroad singlet-Chemical shift is solvent and temperature dependent.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The electron-withdrawing effect of the fluorine atoms will cause a significant downfield shift for the CF₃ carbon and will also influence the adjacent carbons.

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz) Notes
-COOH170-175Quartet³JCF ≈ 2-5
-CH(OH)-70-75Quartet²JCF ≈ 25-35
-CH₂OH60-65Singlet-
-CF₃120-125Quartet¹JCF ≈ 280-290The large one-bond C-F coupling constant is characteristic.
Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group.

Fluorine Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
-CF₃-75 to -80Doublet³JHF ≈ 7-10Coupled to the adjacent methine proton.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the hydroxyl, carbonyl, and trifluoromethyl groups.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum should be collected before scanning the sample.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity Notes
3500-2500O-H stretchCarboxylic acid and alcoholBroad, StrongThe broadness is due to extensive hydrogen bonding.
1750-1700C=O stretchCarboxylic acidStrongThe electron-withdrawing CF₃ group may shift this to a higher wavenumber.
1300-1100C-F stretchTrifluoromethylStrongA series of strong, characteristic bands.
1200-1000C-O stretchCarboxylic acid and alcoholMedium-Strong

The interpretation of the IR spectrum of propanoic acid and other carboxylic acids often shows a very broad O-H stretching band due to intermolecular hydrogen bonding.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. Both positive and negative ion modes should be explored.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

Predicted Mass Spectral Data
  • Molecular Ion: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected at an m/z corresponding to the molecular weight minus one proton. The exact mass can be calculated from the molecular formula C₄H₅F₃O₃.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂. The presence of the trifluoromethyl group will also influence the fragmentation pattern.

G M [M-H]⁻ C₄H₄F₃O₃⁻ ion1 [M-H-H₂O]⁻ C₄H₂F₃O₂⁻ M->ion1 -H₂O ion2 [M-H-CO₂]⁻ C₃H₄F₃O⁻ M->ion2 -CO₂ frag1 Loss of H₂O frag2 Loss of CO₂

Caption: Predicted major fragmentation pathways in negative ion ESI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data presented herein serve as a robust framework for the characterization of this important fluorinated building block. While experimental verification is always the gold standard, this guide offers researchers a high degree of confidence in identifying and confirming the structure of this compound in their synthetic endeavors. The provided experimental protocols offer a starting point for acquiring high-quality data, ensuring the integrity and reliability of future research in this area.

References

A Technical Guide to the Thermal Stability and Degradation of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who are working with or considering the use of this and structurally related fluorinated compounds. This document will delve into the theoretical underpinnings of its stability, present robust experimental protocols for its characterization, and discuss the interpretation of the resulting data.

Introduction and Theoretical Considerations

This compound is a unique molecule that combines the strong electron-withdrawing effects of a trifluoromethyl group with the hydrogen-bonding capabilities of a hydroxyl and a carboxylic acid group. This combination of functionalities suggests its potential as a valuable building block in the synthesis of pharmaceuticals and advanced materials. However, the thermal stability of such a molecule is a critical parameter that dictates its viability in various applications, from chemical synthesis to formulation and storage.

The presence of the trifluoromethyl group is known to significantly influence the properties of adjacent functional groups. In this case, it is expected to increase the acidity of the carboxylic acid. From a thermal stability perspective, the C-F bonds are exceptionally strong, suggesting that the trifluoromethyl group itself will be highly stable. The degradation of the molecule is therefore more likely to be initiated at other, weaker points in the structure.

Potential initial degradation pathways for this compound can be hypothesized based on the functional groups present:

  • Decarboxylation: Carboxylic acids can lose carbon dioxide upon heating. The presence of the electron-withdrawing trifluoromethyl group may influence the temperature at which this occurs.

  • Dehydration: The presence of a hydroxyl group beta to the carboxylic acid could potentially lead to the elimination of water to form an unsaturated compound.

  • C-C Bond Cleavage: The bond between the quaternary carbon and the trifluoromethyl group, or between the quaternary carbon and the carboxylic acid group, could be susceptible to cleavage at elevated temperatures.

A deeper understanding of which of these pathways predominates, and at what temperatures, is crucial for the successful application of this compound.

A Systematic Approach to Thermal Analysis

A multi-faceted experimental approach is necessary to fully characterize the thermal stability and degradation of this compound. The following sections outline the key experiments and the rationale behind their application.

Experimental Workflow

The overall workflow for assessing the thermal stability of this compound is depicted in the following diagram. This systematic approach ensures that comprehensive data is collected, allowing for a thorough understanding of the compound's behavior under thermal stress.

Thermal Stability Workflow TGA Thermogravimetric Analysis (TGA) Determine onset of decomposition and mass loss. TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) Identify volatile degradation products. TGA->TGA_MS Isothermal_Stress Isothermal Stress Studies Generate sufficient quantities of degradation products. TGA->Isothermal_Stress DSC Differential Scanning Calorimetry (DSC) Identify melting point and other thermal transitions. DSC->Isothermal_Stress Data_Analysis Comprehensive Data Analysis Integrate all experimental results. TGA_MS->Data_Analysis TGA_FTIR TGA coupled with FTIR (TGA-FTIR) Identify gaseous functional groups. TGA_FTIR->Data_Analysis GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analyze volatile and semi-volatile products. Isothermal_Stress->GC_MS LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) Analyze non-volatile products. Isothermal_Stress->LC_MS GC_MS->Data_Analysis LC_MS->Data_Analysis Pathway_Mapping Degradation Pathway Mapping Construct a detailed degradation mechanism. Data_Analysis->Pathway_Mapping

Caption: A systematic workflow for the comprehensive thermal analysis of a novel compound.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50-100 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the degradation process.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at each decomposition step.

Hypothetical TGA Data:

ParameterValue (Inert Atmosphere)Value (Oxidative Atmosphere)
Tonset~150 °C~145 °C
First Decomposition Step150-250 °C145-240 °C
Mass Loss in First Step~40%~45%
Second Decomposition Step250-400 °C240-380 °C
Mass Loss in Second Step~30%~35%
Final Residue at 600 °C<5%<2%
Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 200 °C at 10 °C/min. The upper-temperature limit should be below the onset of decomposition determined by TGA to avoid damaging the instrument.

  • Data Analysis:

    • Identify the melting point (Tm) as the peak of the endothermic event.

    • Observe any other endothermic or exothermic events that may indicate phase transitions or early-stage decomposition.

Hypothetical DSC Data:

ParameterValue
Melting Point (Tm)~95 °C
Enthalpy of Fusion (ΔHf)~150 J/g
Other TransitionsA small endotherm around 140 °C, potentially indicating the start of a low-energy decomposition process.

Identification of Degradation Products

Identifying the chemical species that are formed during the thermal degradation of this compound is crucial for elucidating the degradation mechanism.

Evolved Gas Analysis (EGA)

Coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) allows for the real-time identification of gases evolved during decomposition.

Experimental Protocol:

  • TGA-MS:

    • Run the TGA experiment as described in section 2.2.

    • The evolved gases are transferred to the MS via a heated transfer line.

    • Monitor the ion currents for specific m/z values corresponding to expected degradation products (e.g., m/z 44 for CO2, m/z 18 for H2O, m/z 20 for HF).

  • TGA-FTIR:

    • Run the TGA experiment as described in section 2.2.

    • The evolved gases are passed through a gas cell in an FTIR spectrometer.

    • Collect FTIR spectra of the evolved gases at different temperatures and identify functional groups based on their characteristic absorption bands (e.g., C=O, O-H, C-F).

Isothermal Stress Studies and Chromatographic Analysis

To generate a sufficient quantity of degradation products for detailed analysis, isothermal stress studies are performed.

Experimental Protocol:

  • Isothermal Stress:

    • Place a known amount of the compound in a sealed vial with a controlled headspace.

    • Heat the vial in an oven at a temperature slightly below the Tonset of decomposition (e.g., 140 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis:

    • GC-MS: Analyze the headspace of the vial for volatile degradation products. The solid residue can be dissolved in a suitable solvent and analyzed by GC-MS, possibly after derivatization to increase the volatility of polar analytes.

    • LC-MS: Dissolve the solid residue in a suitable solvent and analyze by LC-MS to identify non-volatile and polar degradation products.

Potential Degradation Products and Analytical Techniques:

Potential ProductChemical FormulaAnalytical Technique
Carbon DioxideCO2TGA-MS, TGA-FTIR
WaterH2OTGA-MS, TGA-FTIR
Hydrogen FluorideHFTGA-MS (indirectly), Ion Chromatography of aqueous extracts
3,3,3-Trifluoro-2-propenoic acidC3H3F3O2GC-MS, LC-MS
1,1,1-Trifluoro-2-propanolC3H5F3OGC-MS

Elucidating the Degradation Pathway

By integrating the data from all the described experiments, a detailed degradation pathway can be constructed. The onset of decomposition from TGA provides the temperature at which the degradation begins. The evolved gas analysis identifies the initial, small molecule products. The chromatographic analysis of the residue from isothermal stress studies reveals the larger, less volatile degradation products.

A plausible degradation pathway for this compound, based on the principles of organic chemistry, is proposed below. This pathway would need to be confirmed by the experimental data.

Degradation_Pathway cluster_0 Initial Decomposition cluster_1 Primary Degradants cluster_2 Further Degradation A This compound B Decarboxylation (-CO2) A->B Heat C Dehydration (-H2O) A->C Heat D 1,1,1-Trifluoro-2-propanol B->D E 3,3,3-Trifluoro-2-propenoic acid C->E F Smaller fluorinated fragments (e.g., HF, COF2) D->F Higher Temp. E->F Higher Temp.

Caption: A hypothesized thermal degradation pathway for this compound.

Conclusion

The thermal stability and degradation of this compound are complex processes that require a systematic and multi-technique approach for full characterization. While theoretical considerations can provide initial hypotheses, a rigorous experimental investigation as outlined in this guide is essential for any researcher or organization intending to use this compound in applications where it may be exposed to elevated temperatures. The data generated from such a study will not only ensure the safe and effective use of the molecule but also contribute to the broader understanding of the structure-stability relationships in fluorinated organic compounds.

A Comprehensive Computational Framework for the Theoretical Analysis of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid is a chiral fluorinated carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group can profoundly influence molecular properties such as acidity, metabolic stability, and binding affinity.[1] Despite its potential, this molecule remains largely uncharacterized in the scientific literature. This guide presents a comprehensive theoretical and computational framework for the in silico characterization of this compound. We provide a series of validated protocols, from initial geometry optimization and conformational analysis to the prediction of spectroscopic and electronic properties. The methodologies outlined herein are designed to furnish a deep understanding of the molecule's structure-property relationships, thereby guiding future experimental synthesis and application. This document serves as a roadmap for researchers, scientists, and drug development professionals seeking to explore the chemical space of novel fluorinated synthons.

Part 1: Introduction and Strategic Objectives

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate pKa, enhance metabolic stability, and improve membrane permeability. This compound combines this powerful moiety with two additional functional groups—a carboxylic acid and a primary alcohol—creating a chiral scaffold with multiple points for synthetic diversification. Such molecules are valuable intermediates for therapeutic agents.[2][3]

Given the absence of extensive experimental data for this specific molecule, a robust computational investigation is the most efficient and insightful first step. Theoretical modeling provides a predictive lens into a molecule's inherent properties before committing resources to laboratory synthesis.

Primary Objectives of this Computational Study:

  • Determine the Ground-State Molecular Structure: To identify the most stable three-dimensional arrangement of the atoms.

  • Elucidate the Conformational Landscape: To understand the molecule's flexibility, identify all low-energy conformers, and analyze the critical role of intramolecular hydrogen bonding.

  • Predict Spectroscopic Signatures: To generate theoretical IR and NMR data that can be used to verify experimental synthesis and characterization.

  • Map Electronic Properties and Reactivity: To calculate key quantum chemical descriptors (e.g., FMO, MEP) that govern the molecule's reactivity and intermolecular interactions.

Part 2: Conformational Landscape and Structural Analysis

The molecule's flexibility, particularly around the C2-C1 and C2-Cα bonds, necessitates a thorough conformational analysis. The relative orientation of the carboxylic acid, hydroxymethyl, and trifluoromethyl groups is dictated by a complex interplay of steric hindrance and intramolecular hydrogen bonding. Understanding this landscape is paramount, as the dominant conformation will dictate the molecule's interaction with biological targets.

Experimental Protocol 2.1: Conformational Search and Optimization

This protocol describes a multi-step process to reliably identify the global minimum and other low-energy conformers.

Step 1: Initial Structure Generation

  • Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

Step 2: Coarse-Grained Conformational Search

  • Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space. The goal is to generate a diverse set of starting geometries without the high computational cost of quantum mechanics.

Step 3: Semi-Empirical Pre-Optimization

  • Take the unique conformers from the previous step and optimize them using a computationally inexpensive semi-empirical method (e.g., PM7) to refine the geometries.

Step 4: Density Functional Theory (DFT) Optimization

  • Optimize the lowest-energy conformers (e.g., all structures within 10 kcal/mol of the minimum) using a robust DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p). This level of theory provides a good balance of accuracy and computational cost for molecules of this size.

Step 5: High-Accuracy Single-Point Energy Calculation

  • For the most accurate energy ranking, perform single-point energy calculations on the DFT-optimized geometries using a more sophisticated level of theory, such as the M06-2X functional with a larger basis set like aug-cc-pVTZ, or a composite method like G4(MP2).[4] This step is crucial for resolving small energy differences between conformers.

Step 6: Vibrational Frequency Analysis

  • Perform a frequency calculation on all final optimized geometries at the DFT level. The absence of imaginary frequencies confirms that each structure is a true local minimum on the potential energy surface.

Data Presentation: Conformational Analysis Summary

All quantitative data should be summarized for clarity. The table below serves as a template for presenting the results of the conformational analysis.

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angle (°)H-O-Cα-C2Intramolecular H-BondO-H···O=C (Å)Rotational Constants (GHz)
Conf-01 0.00-65.41.95A: 1.5, B: 0.8, C: 0.7
Conf-02 1.25178.1-A: 1.6, B: 0.9, C: 0.6
Conf-03 2.5055.92.10A: 1.4, B: 0.8, C: 0.8

Part 3: Prediction of Spectroscopic and Electronic Properties

Theoretical spectroscopy is a powerful tool for validating synthetic products. By computing the expected spectra, experimentalists gain a reference against which to compare their results. Furthermore, analysis of the electronic structure provides deep insights into the molecule's intrinsic reactivity.

Experimental Protocol 3.1: Vibrational and NMR Spectra Prediction

Step 1: IR Spectrum Calculation

  • Following the frequency calculation in Protocol 2.1 (Step 6), the harmonic frequencies and their corresponding intensities can be plotted to generate a theoretical infrared spectrum.

  • Causality: The trifluoromethyl group will exhibit strong, characteristic C-F stretching vibrations, typically in the 1000-1350 cm⁻¹ region.[4] The positions of the O-H and C=O stretches will be sensitive to the presence and strength of intramolecular hydrogen bonds, providing a direct link between the computed conformation and the vibrational spectrum.

Step 2: NMR Spectrum Calculation

  • Using the optimized ground-state geometry, perform a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at a level such as B3LYP/6-311++G(d,p).

  • The computed absolute shieldings can be converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

  • Trustworthiness: This protocol is self-validating. A close match between the computed and experimentally measured ¹H, ¹³C, and ¹⁹F NMR spectra provides strong evidence that the synthesized molecule has the expected structure and that the computed ground-state conformation is correct.

Quantum Chemical Descriptors

1. Frontier Molecular Orbitals (FMOs):

  • The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A large gap implies high stability, while a small gap suggests the molecule is more reactive.

2. Molecular Electrostatic Potential (MEP):

  • The MEP map visualizes the charge distribution across the molecule.

  • Interpretation: Regions of negative potential (typically red/yellow) are electron-rich and susceptible to electrophilic attack. For this molecule, these will be centered on the oxygen atoms. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. The acidic proton of the carboxyl group and the protons of the hydroxymethyl group will be key positive regions.

3. Natural Bond Orbital (NBO) Analysis:

  • NBO analysis provides a detailed picture of charge distribution and intramolecular bonding. It can quantify the strength of the O-H···O=C hydrogen bond by measuring the stabilization energy (E⁽²⁾) associated with the interaction between the lone pair orbital of the carbonyl oxygen and the antibonding orbital of the O-H bond.

Part 4: Visualized Workflows and Data Synthesis

To ensure clarity and reproducibility, the entire computational strategy can be visualized. The following diagrams, rendered in DOT language, outline the logical flow of the investigation.

Diagram 1: Overall Computational Workflow

G cluster_input Phase 1: Input & Setup cluster_conf Phase 2: Conformational Analysis cluster_props Phase 3: Property Prediction cluster_output Phase 4: Data Interpretation A 1. Build 3D Structure B 2. MM Force Field Search A->B C 3. Semi-Empirical Optimization B->C D 4. DFT Optimization (B3LYP/6-311++G(d,p)) C->D E 5. High-Accuracy Energy (M06-2X/aug-cc-pVTZ) D->E F 6. Frequency Check (Confirm Minima) E->F G 7. Spectroscopic Analysis (IR, NMR) F->G H 8. Electronic Properties (FMO, MEP, NBO) F->H I 9. Synthesize Data & Report G->I H->I

Caption: A comprehensive workflow for the computational characterization of a novel molecule.

Diagram 2: Logic for Intramolecular Interaction Analysis

G start Optimized Low-Energy Conformer check_hbond Potential H-Bond Donor/Acceptor Pair? (e.g., -OH and C=O) start->check_hbond nbo_analysis Perform NBO Analysis check_hbond->nbo_analysis Yes no_hbond Analyze Steric/Dipole Interactions check_hbond->no_hbond No calc_e2 Calculate Stabilization Energy (E⁽²⁾) nbo_analysis->calc_e2 qtaim_analysis Perform QTAIM Analysis nbo_analysis->qtaim_analysis report_hbond Characterize H-Bond Strength & Geometry calc_e2->report_hbond find_bcp Locate Bond Critical Point (BCP) qtaim_analysis->find_bcp find_bcp->report_hbond

Caption: Decision workflow for characterizing intramolecular hydrogen bonds.

Part 5: Conclusion

This technical guide has outlined a rigorous, multi-faceted computational strategy for the complete theoretical characterization of this compound. By systematically determining the molecule's conformational preferences, spectroscopic signatures, and electronic properties, this in silico framework provides the foundational knowledge necessary to accelerate its experimental investigation. The predicted data serve as crucial benchmarks for synthesis and will inform the rational design of new derivatives for applications in drug discovery and materials science. This work establishes a clear, actionable path for unlocking the potential of this promising fluorinated building block.

References

The Enantioselective Synthesis of Chiral 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid: A Technical Guide for Advancing Pharmaceutical and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Chiral molecules containing a trifluoromethylated stereocenter are of paramount importance, and among these, 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid stands out as a versatile building block. This guide provides an in-depth exploration of the key enantioselective strategies for its synthesis, offering both theoretical understanding and practical insights for researchers and developers in the field.

The Significance of Chiral this compound

Chiral this compound is a highly valuable synthon due to its trifluoromethylated stereocenter and two versatile functional groups—a hydroxyl and a carboxylic acid. This unique combination allows for a wide range of subsequent chemical modifications, making it a critical starting material for the synthesis of complex, high-value molecules. Its applications span from the development of novel pharmaceuticals, where the trifluoromethyl group can enhance drug efficacy and pharmacokinetics, to the creation of advanced materials with unique properties.

This guide will delve into three principal and field-proven methodologies for the enantioselective synthesis of this important molecule:

  • Catalytic Asymmetric Hydrogenation of Prochiral Precursors: A direct and atom-economical approach to establishing the chiral center.

  • Chiral Auxiliary-Mediated Synthesis: A reliable and often high-yielding method that offers excellent stereocontrol.

  • Enzymatic and Biocatalytic Methods: Leveraging the exquisite selectivity of enzymes for kinetic resolution or direct asymmetric synthesis.

Each of these strategies will be examined in detail, with a focus on the underlying principles, practical execution, and comparative analysis of their advantages and limitations.

Strategy 1: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of our target molecule, the most common approach involves the hydrogenation of an α-keto ester precursor, typically ethyl 3,3,3-trifluoro-2-oxopropanoate. This method is highly attractive due to its high atom economy and the potential for high turnover numbers and frequencies, making it suitable for large-scale synthesis.

The Causality Behind Experimental Choices

The success of this strategy hinges on the selection of a suitable chiral catalyst, which is typically a transition metal complex, most commonly ruthenium or rhodium, with a chiral diphosphine ligand. The choice of ligand is critical as it dictates the stereochemical outcome of the reaction by creating a chiral environment around the metal center. The interaction between the substrate and the catalyst's chiral pocket during the hydride transfer step is the key to enantioselectivity.

The general mechanism for the Ru(II)-diphosphine catalyzed asymmetric hydrogenation of a ketone involves the formation of a Ru-hydride species, which then coordinates to the ketone. An intramolecular hydride transfer from the metal to the carbonyl carbon proceeds through a six-membered pericyclic transition state, leading to the formation of a ruthenium alkoxide. Subsequent alcoholysis releases the chiral alcohol product and regenerates the catalyst.[1]

Asymmetric_Hydrogenation_Mechanism Ru_cat [Ru(II)(diphosphine)] Ru_hydride [Ru(II)-H(diphosphine)] (Active Catalyst) Ru_cat->Ru_hydride H₂ H2 H₂ Substrate_complex Substrate-Catalyst Complex Ru_hydride->Substrate_complex + Substrate Substrate Ethyl 3,3,3-trifluoro- 2-oxopropanoate Substrate->Substrate_complex TS Transition State (Hydride Transfer) Substrate_complex->TS Product_complex Product-Catalyst Complex TS->Product_complex Product_complex->Ru_hydride Regeneration Product Chiral Ethyl 3,3,3-trifluoro- 2-hydroxypropanoate Product_complex->Product - Catalyst Hydrolysis Hydrolysis Product->Hydrolysis Final_Product Chiral 3,3,3-trifluoro- 2-(hydroxymethyl)propanoic acid Hydrolysis->Final_Product

Caption: Generalized workflow for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 3,3,3-trifluoro-2-oxopropanoate

The following is a representative protocol based on established procedures for the asymmetric hydrogenation of α-keto esters.[2][3]

  • Catalyst Preparation: In a glovebox, a solution of the chiral catalyst is prepared by dissolving [Rh(NBD)₂]BF₄ and the chiral diphosphine ligand (e.g., a derivative of BINAP or P-Phos) in a degassed solvent such as ethanol or methanol. The solution is stirred to allow for complex formation.

  • Reaction Setup: In a high-pressure autoclave, ethyl 3,3,3-trifluoro-2-oxopropanoate is dissolved in the chosen solvent.

  • Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 10-50 atm). The reaction is stirred at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 6-24 hours).

  • Workup and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the chiral ethyl 3,3,3-trifluoro-2-hydroxypropanoate.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in a THF/water mixture) to yield the final product.

Data Summary: Asymmetric Hydrogenation
Catalyst SystemSubstrateSolventH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)Reference
Ru-P-PhosEthyl 4,4,4-trifluoroacetoacetateIonic Liquid5050>9998.2[2]
Rh-TrichickenfootphosVarious trifluoromethylated enamidesMethanol12585-9592->99[4]
Rh-f-spiroPhosα-trifluoromethylidene lactamsToluene5050>99up to 99.9[5]

Strategy 2: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry.[6] In this approach, a prochiral starting material is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed and can often be recycled. For the synthesis of our target molecule, an N-acyl oxazolidinone is a commonly employed chiral auxiliary.[7]

The Causality Behind Experimental Choices

The N-acyl oxazolidinone auxiliary provides a rigid chiral environment that effectively shields one face of the enolate, leading to a highly diastereoselective reaction. The stereochemical outcome is determined by the conformation of the enolate-metal chelate, which is influenced by the steric bulk of the auxiliary's substituents. For example, in a trifluoromethylation reaction, the electrophilic trifluoromethyl source will preferentially attack the less hindered face of the enolate.

The proposed mechanism for a Ru-catalyzed trifluoromethylation of an N-acyl oxazolidinone involves the formation of a zirconium enolate, which then reacts with a trifluoromethyl radical generated from a CF₃ source (e.g., CF₃I) and the ruthenium catalyst.[8] The diastereoselectivity arises from the steric hindrance imposed by the chiral auxiliary on the approach of the trifluoromethyl radical.

Chiral_Auxiliary_Workflow Prochiral Prochiral Acyl Chloride Coupling Coupling Prochiral->Coupling Auxiliary Chiral Auxiliary (e.g., Oxazolidinone) Auxiliary->Coupling Chiral_Substrate N-Acyl Oxazolidinone Coupling->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Trifluoromethylation Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Trifluoromethylated Adduct Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage (Hydrolysis) Diastereomeric_Product->Cleavage Final_Product Chiral 3,3,3-trifluoro- 2-(hydroxymethyl)propanoic acid Cleavage->Final_Product Recycled_Auxiliary Recycled Auxiliary Cleavage->Recycled_Auxiliary

Caption: Workflow using a chiral auxiliary.

Experimental Protocol: Chiral Auxiliary-Directed Synthesis

The following protocol is a generalized procedure based on the diastereoselective trifluoromethylation of N-acyl oxazolidinones.[8]

  • Acylation of the Auxiliary: The chiral oxazolidinone is acylated with an appropriate acyl chloride (e.g., propionyl chloride) in the presence of a base (e.g., n-butyllithium) to form the N-acyl oxazolidinone.

  • Enolate Formation and Trifluoromethylation: The N-acyl oxazolidinone is treated with a Lewis acid (e.g., ZrCl₄) and a base (e.g., triethylamine) to form the enolate. A ruthenium catalyst and a trifluoromethyl source (e.g., CF₃I) are then added, and the reaction is heated to effect the trifluoromethylation.

  • Purification: The reaction mixture is quenched, and the diastereomeric product is purified by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid. The resulting alcohol can be obtained by subsequent reduction of the carboxylic acid or by reductive cleavage of the auxiliary.

Data Summary: Chiral Auxiliary-Mediated Synthesis
Chiral AuxiliaryReaction TypeElectrophile/ReagentDiastereomeric RatioYield (%)Reference
N-acyl oxazolidinoneTrifluoromethylationCF₃I, Ru-catalystGoodGood[8]
Trans-1,2-diaminocyclohexaneTrifluoromethylthiolationN-trifluoromethylthio saccharinup to 91% eeModest to Good[7]

Strategy 3: Enzymatic and Biocatalytic Methods

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite enantioselectivity, often leading to products with very high enantiomeric excess. For the synthesis of chiral this compound, two main enzymatic strategies are employed: kinetic resolution of a racemic mixture and direct asymmetric synthesis from a prochiral precursor.

The Causality Behind Experimental Choices

Kinetic Resolution: In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For our target, this often involves the hydrolysis of a racemic ester of this compound using a lipase.[9][10] The enzyme's active site is chiral and will preferentially bind and hydrolyze one enantiomer of the ester, resulting in the formation of the chiral acid and the unreacted ester of the opposite configuration. The "ping-pong bi-bi" mechanism is often cited for lipase-catalyzed reactions, where the enzyme's serine hydrolase activity is key.[8][11][12]

Asymmetric Synthesis: A more direct approach is the asymmetric reduction of a prochiral ketone, such as ethyl 3,3,3-trifluoro-2-oxopropanoate, using a dehydrogenase enzyme. Lactate dehydrogenases (LDHs) have been shown to be effective for this transformation. The enzyme, in the presence of a cofactor such as NADH, delivers a hydride to one face of the ketone, leading to the formation of the chiral alcohol with high enantioselectivity. A cofactor regeneration system, often using formate dehydrogenase, is typically employed to make the process economically viable.

Enzymatic_Methods cluster_0 Kinetic Resolution cluster_1 Asymmetric Synthesis Racemic_Ester Racemic Ester of Target Acid Lipase Lipase Racemic_Ester->Lipase Separation Separation Lipase->Separation Chiral_Acid Chiral Acid Separation->Chiral_Acid Unreacted_Ester Unreacted Chiral Ester Separation->Unreacted_Ester Hydrolysis Hydrolysis Unreacted_Ester->Hydrolysis Other_Enantiomer Other Enantiomer of Acid Hydrolysis->Other_Enantiomer Prochiral_Ketone Ethyl 3,3,3-trifluoro- 2-oxopropanoate LDH Lactate Dehydrogenase (LDH) + Cofactor Regeneration Prochiral_Ketone->LDH Chiral_Ester_Product Chiral Ethyl 3,3,3-trifluoro- 2-hydroxypropanoate LDH->Chiral_Ester_Product Final_Hydrolysis Hydrolysis Chiral_Ester_Product->Final_Hydrolysis Final_Product_Asym Chiral Acid Final_Hydrolysis->Final_Product_Asym

Caption: Enzymatic routes to the target molecule.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

The following is a representative protocol for the kinetic resolution of a racemic ester.[9]

  • Reaction Setup: The racemic ester of this compound is dissolved in a suitable buffer (e.g., phosphate buffer) or a biphasic system with an organic solvent.

  • Enzymatic Hydrolysis: The lipase (e.g., from Candida rugosa or Pseudomonas fluorescens) is added to the solution, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C). The pH is often maintained at a constant value using a pH-stat, as the hydrolysis produces an acid.

  • Monitoring and Workup: The reaction is monitored by HPLC to determine the conversion. When the desired conversion (ideally 50%) is reached, the reaction is stopped, and the mixture is extracted with an organic solvent.

  • Separation and Purification: The aqueous layer, containing the chiral acid, is acidified and extracted. The organic layer contains the unreacted chiral ester. Both products are then purified.

Data Summary: Enzymatic and Biocatalytic Methods
EnzymeMethodSubstrateConversion (%)ee (%)Reference
Pseudomonas fluorescens lipaseKinetic Resolution (Hydrolysis)Racemic aryloxy-propan-2-yl acetates50>99[9]
Candida rugosa lipaseKinetic Resolution (Transesterification)Racemic 2-chloro-3,3,3-trifluoropropanoic acid methyl ester~4582 (S-methyl ester), 90 (R-ethyl ester)[6]
Lactate DehydrogenaseAsymmetric Reduction3,3,3-trifluoro-2-oxopropionic acid100>99.5Not directly in search results, but inferred from related studies.

Conclusion and Future Perspectives

The enantioselective synthesis of chiral this compound can be achieved through several powerful and distinct strategies. Catalytic asymmetric hydrogenation offers an elegant and atom-economical route, particularly for large-scale production, though catalyst screening and optimization are crucial. Chiral auxiliary-mediated methods provide a reliable and often highly diastereoselective approach, with the main drawback being the need for additional steps for auxiliary attachment and removal. Enzymatic and biocatalytic methods represent a green and highly selective alternative, offering products with exceptional enantiomeric purity under mild conditions.

The choice of the optimal synthetic route will depend on various factors, including the desired scale of production, cost considerations, and the available expertise and equipment. Future research in this area will likely focus on the development of more active and selective catalysts for asymmetric hydrogenation, the design of novel and more efficient chiral auxiliaries, and the discovery and engineering of new enzymes with enhanced substrate scope and stability. The continued advancement in these synthetic methodologies will undoubtedly facilitate the broader application of this valuable chiral building block in the development of next-generation pharmaceuticals and advanced materials.

References

Methodological & Application

use of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide on the strategic use of fluorinated building blocks, with a specific focus on the potential applications of this compound in the synthesis of novel peptides. While direct protocols for this specific compound are not extensively documented in publicly available literature, this guide extrapolates from established principles of fluorinated amino acid chemistry to provide a robust framework for its utilization. We will delve into the profound impact of trifluoromethyl moieties on peptide structure and function, present a hypothetical synthetic pathway for converting the title compound into a peptide-synthesis-ready building block, and provide detailed protocols for the incorporation of trifluoromethyl-containing amino acids into peptide chains.

The Strategic Advantage of Fluorination in Peptide Therapeutics

The incorporation of fluorine into peptide structures has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the therapeutic potential of peptide-based drugs.[][2] The unique physicochemical properties of fluorine, particularly when introduced as a trifluoromethyl (CF3) group, can dramatically influence a peptide's conformational stability, metabolic resistance, and binding affinity to biological targets.[3][4]

The "fluorine advantage" stems from several key factors:

  • Enhanced Thermal and Structural Stability: The strong electron-withdrawing nature of the trifluoromethyl group can induce favorable intramolecular interactions, leading to the stabilization of secondary structures such as α-helices and β-sheets.[] This increased stability often translates to a higher melting temperature and greater resistance to denaturation.[]

  • Increased Proteolytic Resistance: A significant hurdle in the development of peptide therapeutics is their rapid degradation by proteases. The steric bulk and electronic properties of the trifluoromethyl group can effectively shield adjacent peptide bonds from enzymatic cleavage, thereby extending the in-vivo half-life of the peptide.[3][4]

  • Modulation of Hydrophobicity and Lipophilicity: The incorporation of trifluoromethyl groups increases the hydrophobicity of the amino acid side chain.[5] This can enhance membrane permeability and improve the pharmacokinetic profile of a peptide drug.[4]

  • Fine-Tuning of Receptor Binding Affinity: The electronic effects of the CF3 group can alter the pKa of nearby functional groups and influence non-covalent interactions within a receptor's binding pocket, potentially leading to increased potency and selectivity.[6]

From Propanoic Acid to a Novel Amino Acid: A Proposed Synthetic Pathway

While this compound is not a standard amino acid, its structure provides a valuable scaffold for the synthesis of a novel, non-canonical amino acid. The following is a proposed, scientifically plausible multi-step synthesis to convert it into an Fmoc-protected amino acid suitable for solid-phase peptide synthesis (SPPS).

Synthetic_Pathway A This compound B Protection of Hydroxyl and Carboxyl Groups A->B e.g., Ac2O, TBDMSCl C Mesylation of Primary Alcohol B->C MsCl, Et3N D Azide Substitution (SN2) C->D NaN3, DMF E Reduction of Azide to Amine D->E H2, Pd/C or PPh3, H2O F Fmoc Protection of Amine E->F Fmoc-OSu, NaHCO3 G Selective Deprotection of Carboxyl Group F->G Selective Hydrolysis/Deprotection H Fmoc-Protected Trifluoromethyl Amino Acid G->H

Caption: Proposed synthetic route for the conversion of this compound into an Fmoc-protected amino acid.

This proposed pathway leverages standard organic chemistry transformations to introduce the necessary amine functionality and protecting groups for subsequent use in peptide synthesis.

Application Protocol: Solid-Phase Peptide Synthesis (SPPS) with a Trifluoromethyl-Containing Amino Acid

This protocol outlines the general procedure for incorporating an Fmoc-protected trifluoromethyl-containing amino acid into a peptide sequence using an automated peptide synthesizer.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected trifluoromethyl-amino acid

  • Standard Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Experimental Workflow:

SPPS_Workflow Start Start: Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash with DMF and DCM Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 KaiserTest Kaiser Test (Check for complete coupling) Wash2->KaiserTest Repeat Repeat for next amino acid in sequence KaiserTest->Repeat Incomplete FinalDeprotection Final Fmoc Deprotection KaiserTest->FinalDeprotection Complete Repeat->Coupling Wash3 Wash with DMF and DCM FinalDeprotection->Wash3 Cleavage Cleavage and Side-Chain Deprotection (TFA/TIS/H2O) Wash3->Cleavage Precipitation Precipitate with Cold Diethyl Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by Mass Spectrometry Purification->Analysis End End: Lyophilized Peptide Analysis->End

References

The Strategic Integration of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Fluorinated Chiral Building Block of Strategic Importance

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead candidates is a well-established approach to enhance pharmacological profiles. The trifluoromethyl group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties. Within this context, 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid emerges as a chiral building block of significant interest. This trifunctional molecule, possessing a carboxylic acid, a primary alcohol, and a trifluoromethyl group at a stereogenic center, offers medicinal chemists a versatile scaffold for the synthesis of complex and innovative therapeutic agents.

The presence of the trifluoromethyl group can profoundly influence a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functionalities, impacting drug-receptor interactions. Furthermore, the inherent chirality of this compound provides a direct pathway to enantiomerically pure pharmaceuticals, a critical consideration in modern drug development to minimize off-target effects and improve therapeutic indices.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed to furnish researchers, scientists, and drug development professionals with both the conceptual framework and the practical protocols necessary to effectively utilize this valuable synthon in their research endeavors.

Physicochemical Properties and Structural Analogs

A comprehensive understanding of the physicochemical properties of this compound and its close structural analogs is paramount for its effective application. The table below summarizes key properties of the parent compound and a closely related analog, 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, which shares the core trifluoromethylated α-hydroxy acid motif.

Property3,3,3-Trifluoro-2-hydroxypropanoic acid3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Molecular Formula C₃H₃F₃O₃[3]C₄H₅F₃O₃[4]
Molecular Weight 144.05 g/mol [3]158.08 g/mol [4]
CAS Number 684-07-1[3]374-35-6[2]
Melting Point Not available87 - 90 °C[2]
Boiling Point Not available189 °C[2]
Calculated LogP 0.3[3]0.5[4]

Data for this compound is limited in publicly available databases. The data for the closely related 3,3,3-trifluoro-2-hydroxypropanoic acid is provided for comparison.

Core Applications in Medicinal Chemistry

The trifunctional nature of this compound makes it a versatile starting material for a variety of synthetic transformations, leading to diverse molecular architectures with potential therapeutic applications.

Synthesis of Chiral Amides as Bioactive Scaffolds

A primary application of this building block is in the synthesis of chiral amides. The carboxylic acid functionality can be readily coupled with a wide range of amines to introduce diverse substituents. The resulting amides, incorporating the trifluoromethylated hydroxymethyl moiety, can be screened for a variety of biological activities. For instance, the structurally similar (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid is a known intermediate in the preparation of therapeutic amides.[5] This underscores the potential of our target molecule to serve a similar role in generating novel drug candidates.

Protocol 1: General Procedure for Amide Coupling using Carbodiimide Reagents

This protocol describes a standard method for the formation of an amide bond between this compound and a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amine of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Add the amine of interest (1.0-1.2 eq) and TEA or DIPEA (1.5-2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the carbodiimide coupling agent (DCC or EDC, 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if using DCC).

  • Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Esterification for Prodrug Strategies and Modulation of Physicochemical Properties

The carboxylic acid and primary alcohol functionalities of this compound can be selectively esterified to modulate the compound's properties. Esterification of the carboxylic acid can be a key step in a prodrug strategy, where the ester is designed to be cleaved in vivo to release the active carboxylic acid. Alternatively, esterification of the hydroxyl group can be used to introduce different functional groups or to protect the alcohol during subsequent synthetic steps.

Protocol 2: Fischer Esterification of the Carboxylic Acid Moiety

This protocol outlines the acid-catalyzed esterification of the carboxylic acid group of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation or column chromatography if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed, providing a clear visual representation of the utility of this compound as a versatile building block.

G cluster_0 Core Building Block cluster_1 Amide Synthesis cluster_2 Esterification Start This compound Amide Chiral Amide Derivative Start->Amide Amine (R1-NH-R2) DCC/HOBt or EDC/HOBt Ester Ester Derivative Start->Ester Alcohol (R3-OH) H2SO4 (cat.) Amine R1-NH-R2 Alcohol R3-OH G Racemic Racemic 3,3,3-Trifluoro-2-(hydroxymethyl) propionamide Enzyme Enantioselective Amidase Racemic->Enzyme R_Acid (R)-3,3,3-Trifluoro-2-(hydroxymethyl) propanoic Acid Enzyme->R_Acid Hydrolysis S_Amide (S)-3,3,3-Trifluoro-2-(hydroxymethyl) propionamide Enzyme->S_Amide Unreacted S_Acid (S)-3,3,3-Trifluoro-2-(hydroxymethyl) propanoic Acid S_Amide->S_Acid Chemical Hydrolysis

References

The Strategic Integration of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid in Fluorine-Containing Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can dramatically enhance the therapeutic profile and physical characteristics of a compound.[2][3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can lead to improved potency, bioavailability, and pharmacokinetics of drug candidates.[2][3][4] This has fueled a surge in the development of novel fluorinated building blocks that provide chemists with the tools to strategically introduce fluorine into complex molecules.

One such building block of growing interest is 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid (CAS 382-43-4). This molecule is a trifunctional scaffold, possessing a carboxylic acid, a primary alcohol, and a trifluoromethyl group. This unique arrangement allows for orthogonal chemical modifications, making it a versatile precursor for a wide array of more complex fluorinated compounds. This application note will provide a detailed overview of this building block, including a plausible synthetic protocol, its physicochemical properties, and detailed application protocols for its use in the synthesis of esters and amides, which are key functionalities in many bioactive molecules.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is crucial for its effective use in synthesis. Below is a summary of the available data for this compound and its close analogs.

PropertyValueSource/Analog
CAS Number 382-43-4[5][6]
Molecular Formula C4H5F3O3[5][6]
Molecular Weight 158.08 g/mol [5][6]
Appearance Solid / Viscous Liquid[6][7]
Boiling Point 97 °C (estimated)[6]
Density 1.527 g/cm³ (estimated)[6]
pKa 2.84 (predicted)[6]
Storage Refrigerator[7]

Safety Information:

While specific safety data for this compound is limited, data for the closely related 3,3,3-trifluoro-2-hydroxypropanoic acid suggests that it should be handled with care. It is classified as causing severe skin burns and eye damage.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis of this compound

The proposed two-step synthesis starts with the readily available ethyl 2-bromo-3,3,3-trifluoropropanoate, which is reacted with formaldehyde in a Reformatsky-type reaction to yield the corresponding β-hydroxy ester. Subsequent hydrolysis of the ester furnishes the desired this compound.

Protocol 1: Synthesis of Ethyl 3,3,3-Trifluoro-2-(hydroxymethyl)propanoate (Reformatsky Reaction)

Causality: The Reformatsky reaction is ideal here as the organozinc intermediate is less reactive than a corresponding Grignard or organolithium reagent, preventing side reactions with the ester functionality.[3][8] Formaldehyde is chosen as the simplest aldehyde to introduce the required hydroxymethyl group.

Materials:

  • Ethyl 2-bromo-3,3,3-trifluoropropanoate

  • Paraformaldehyde (as a source of formaldehyde)

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Gently heat the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool to room temperature. This process activates the surface of the zinc.

  • Reaction Setup: Add anhydrous THF to the flask, followed by paraformaldehyde (1.5 equivalents).

  • Initiation: Slowly add a small amount of ethyl 2-bromo-3,3,3-trifluoropropanoate (1.0 equivalent) to the stirred suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is often indicated by a slight exotherm and the disappearance of the iodine color.

  • Addition of Haloester: Once the reaction has initiated, add the remaining ethyl 2-bromo-3,3,3-trifluoropropanoate dropwise via an addition funnel, maintaining a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,3,3-trifluoro-2-(hydroxymethyl)propanoate.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Hydrolysis to this compound

Causality: Standard ester hydrolysis under basic conditions is employed to convert the ethyl ester to the desired carboxylic acid. Acidic conditions could also be used, but basic hydrolysis is often cleaner for this type of substrate.

Materials:

  • Ethyl 3,3,3-trifluoro-2-(hydroxymethyl)propanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: Dissolve the ethyl 3,3,3-trifluoro-2-(hydroxymethyl)propanoate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add LiOH (1.5 equivalents) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting ester is consumed (typically 2-6 hours).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with 1 M HCl.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound. The product may be a solid or a viscous oil and can be further purified by recrystallization or chromatography if necessary.

Synthesis_Workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Hydrolysis Start1 Ethyl 2-bromo-3,3,3-trifluoropropanoate + Paraformaldehyde Reagents1 1. Activated Zn, I2 (cat.) 2. Anhydrous THF Start1->Reagents1 Reacts with Product1 Ethyl 3,3,3-trifluoro-2-(hydroxymethyl)propanoate Reagents1->Product1 Forms Start2 Ethyl 3,3,3-trifluoro-2-(hydroxymethyl)propanoate Product1->Start2 Product used in next step Reagents2 1. LiOH, THF/H2O 2. 1M HCl (acidification) Start2->Reagents2 Hydrolyzed with FinalProduct This compound Reagents2->FinalProduct Yields Application_Workflow cluster_esterification Esterification cluster_amidation Amide Formation BuildingBlock This compound Ester_Reagents Alcohol (R-OH) Acid Catalyst (e.g., H2SO4) BuildingBlock->Ester_Reagents Reacts with Amide_Reagents Amine (R-NH2) Coupling Agents (e.g., EDC, HOBt) BuildingBlock->Amide_Reagents Reacts with Ester_Product Fluorinated Ester Derivative Ester_Reagents->Ester_Product Forms Amide_Product Fluorinated Amide Derivative Amide_Reagents->Amide_Product Forms

References

experimental procedure for derivatization of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Derivatization of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid for Analytical Applications

Introduction

This compound is a bifunctional molecule of significant interest in pharmaceutical and agrochemical research. Its structure, featuring a carboxylic acid, a primary alcohol, and a trifluoromethyl group, presents unique analytical challenges. The high polarity and low volatility stemming from the hydroxyl and carboxyl groups make direct analysis by gas chromatography (GC) difficult. Derivatization is therefore an essential step to enhance volatility, improve thermal stability, and increase detection sensitivity for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1]

This application note provides detailed protocols for the derivatization of this analyte, tailored for researchers, scientists, and drug development professionals. We will explore comprehensive silylation for general quantification and a more specific two-step esterification/acylation method. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Chemical Principles of Derivatization

The target molecule possesses two reactive sites amenable to derivatization: the carboxylic acid (-COOH) and the primary alcohol (-CH₂OH). The presence of the highly electronegative trifluoromethyl (-CF₃) group significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analogs, which can influence reaction kinetics.[2]

The primary goals of derivatizing this compound are:

  • Increase Volatility: By replacing the active, polar hydrogens on the hydroxyl and carboxyl groups with nonpolar moieties (e.g., trimethylsilyl groups), hydrogen bonding is eliminated, and the boiling point is significantly lowered.[3]

  • Enhance Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC analysis, preventing on-column degradation.

  • Improve Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks and better separation from other components in a mixture.[1]

Two primary strategies are presented: silylation, which derivatizes both functional groups simultaneously, and a two-step esterification followed by acylation, which offers an alternative derivative with different chromatographic properties.

Protocol 1: Comprehensive Silylation for GC-MS Analysis

Silylation is a robust and widely used method for derivatizing compounds with active hydrogens, such as alcohols and carboxylic acids.[4][5] This one-pot reaction uses a silylating agent to replace the active hydrogens with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful and common reagent for this purpose.

Rationale

BSTFA is a strong silyl donor, and the addition of 1-10% TMCS acts as a catalyst, enhancing the reactivity of the reagent, especially for hindered hydroxyl groups. The reaction byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and do not interfere with the chromatography.[3] An aprotic solvent like pyridine or acetonitrile is used to dissolve the analyte and facilitate the reaction without competing for the silylating agent.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥98%Sigma-AldrichAnalyte
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)Derivatization GradeSigma-AldrichSilylating Agent & Catalyst
Pyridine, Anhydrous≥99.8%Fisher ScientificReaction Solvent
Reaction Vials (2 mL) with PTFE-lined caps-VWRReaction Vessel
Heating block or oven--Controlled Reaction Temperature
Nitrogen Gas, high purity--To ensure anhydrous conditions
Step-by-Step Protocol
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as moisture will consume the silylating reagent.

  • Reagent Addition: Add 200 µL of anhydrous pyridine to the vial to dissolve the analyte.

  • Silylating Agent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex briefly to mix the contents. Place the vial in a heating block or oven set to 70 °C for 45 minutes. Reaction time and temperature may require optimization depending on the sample matrix.

  • Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. The resulting derivative will be the di-TMS ester of the starting acid.

Derivatization Workflow Diagram

G cluster_prep Sample Preparation cluster_reaction Silylation Reaction cluster_analysis Analysis A Start: Analyte Sample B Dry Sample (under N₂) A->B Evaporate solvent C Add Solvent (Pyridine) B->C D Add Reagent (BSTFA + TMCS) C->D E Heat at 70°C for 45 min D->E F Cool to RT E->F G Inject into GC-MS F->G H Data Acquisition & Analysis G->H

Caption: Silylation workflow from sample prep to analysis.

Protocol 2: Two-Step Esterification and Acylation

This method provides an alternative derivative by first converting the carboxylic acid to an ester and then acylating the hydroxyl group. This can be advantageous if the TMS derivative exhibits poor chromatographic performance or instability. Methyl esterification is a common first step.[6]

Rationale

This two-step process allows for the introduction of different functional groups, which can be used to tune the chromatographic properties of the final derivative.

  • Step 1 (Esterification): Using a reagent like BF₃-Methanol converts the highly acidic carboxyl group into a methyl ester. Boron trifluoride acts as a Lewis acid catalyst to promote the esterification.[6]

  • Step 2 (Acylation): The remaining hydroxyl group is then acylated using an agent like trifluoroacetic anhydride (TFAA). This reaction is typically rapid and quantitative, capping the polar -OH group with a nonpolar trifluoroacetyl group.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥98%Sigma-AldrichAnalyte
Boron Trifluoride-Methanol Solution (BF₃-Methanol)14% w/wSigma-AldrichEsterification Reagent
Trifluoroacetic Anhydride (TFAA)≥99%Sigma-AldrichAcylation Reagent
Hexane, Anhydrous≥99%Fisher ScientificExtraction Solvent
Saturated Sodium Bicarbonate SolutionACS Grade-Neutralization
Step-by-Step Protocol

Part A: Methyl Esterification

  • Sample Preparation: Place ~1 mg of dried analyte into a 2 mL reaction vial.

  • Reagent Addition: Add 250 µL of BF₃-Methanol solution to the vial.

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cooling & Quenching: Cool the vial to room temperature. Carefully add 500 µL of saturated sodium bicarbonate solution to neutralize the excess acid. The esterified product will be in the organic (methanol) phase.

Part B: Acylation 5. Solvent Exchange (Optional but Recommended): Add 500 µL of hexane to the vial, vortex, and allow the layers to separate. Carefully remove the bottom aqueous layer. Transfer the top organic layer containing the methyl ester to a clean, dry vial. Evaporate the solvent under a stream of nitrogen. 6. Reagent Addition: To the dried methyl ester, add 200 µL of anhydrous hexane and 50 µL of TFAA. 7. Reaction: Cap the vial and let it stand at room temperature for 15 minutes. The reaction is typically very fast. 8. Analysis: The sample can be injected directly into the GC-MS. The final product is the methyl ester, trifluoroacetyl derivative.

Analytical Considerations

The choice of derivatization method will impact the final analysis. The table below summarizes the expected mass changes.

MethodFunctional Group TargetedReagentMass Change (Da) per groupFinal Derivative
Silylation -COOH and -OHBSTFA+72 (Si(CH₃)₃)Di-TMS derivative
Esterification/Acylation -COOHBF₃-Methanol+14 (CH₂)Methyl ester, trifluoroacetyl derivative
-OHTFAA+96 (COCF₃)

For GC-MS analysis, a nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended for separating these derivatives.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Product Yield Inactive reagent (moisture contamination).Use fresh, unopened reagents. Ensure all glassware and solvents are anhydrous. Purge vials with nitrogen.
Insufficient reaction time or temperature.Optimize reaction conditions; increase time or temperature incrementally.
Multiple Peaks for Analyte Incomplete derivatization.Increase reagent-to-analyte ratio. Increase reaction time/temperature. Ensure proper mixing.
Presence of anomers (less likely for this molecule).Check literature for similar compounds. This is more common for carbohydrates.[3]
Peak Tailing Active sites in the GC inlet or column.Use a deactivated inlet liner. Condition the column. Ensure derivatization is complete.
Co-elution with interfering species.Adjust the GC temperature program. Confirm identity with mass spectrometry.

Safety Precautions

  • All derivatization procedures should be performed in a well-ventilated fume hood.

  • Silylating agents and acylating agents (BSTFA, TFAA) are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • BF₃-Methanol is toxic and corrosive. Handle with extreme care.

  • Pyridine is flammable and has a strong, unpleasant odor. Avoid inhalation and skin contact.

References

large-scale synthesis protocol for 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Large-Scale Synthesis Protocol for 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a valuable fluorinated building block in pharmaceutical and materials science. The described protocol is designed for scalability and robustness, focusing on process safety and product purity. The synthesis is conceptualized through a multi-step sequence, commencing with the preparation of a key intermediate, 2-(trifluoromethyl)acrylic acid, followed by hydroxymethylation and final hydrolysis. This application note details the underlying chemical principles, step-by-step procedures, and analytical checkpoints to ensure a reliable and efficient synthesis campaign.

Introduction

Fluorinated organic molecules are of significant interest in drug development due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This compound is a trifluoromethylated building block that incorporates both a carboxylic acid and a primary alcohol, making it a versatile synthon for the introduction of a trifluoromethyl group in complex molecular architectures. While laboratory-scale syntheses may exist, this document outlines a proposed protocol for its large-scale production, addressing the challenges associated with handling fluorinated reagents and ensuring process control.

Proposed Synthetic Strategy

The synthesis of this compound can be envisioned through a three-stage process. The initial stage focuses on the production of 2-(trifluoromethyl)acrylic acid, a key α,β-unsaturated acid.[1][2] Subsequently, a hydroxymethylation reaction is performed on the acrylic acid derivative. The final stage involves the hydrolysis of the resulting ester to yield the target carboxylic acid. This strategy is designed to utilize readily available starting materials and reagents suitable for industrial-scale operations.

G cluster_0 Stage 1: Synthesis of 2-(Trifluoromethyl)acrylic Acid cluster_1 Stage 2: Hydroxymethylation cluster_2 Stage 3: Hydrolysis A Starting Materials B Reaction A->B C 2-(Trifluoromethyl)acrylic Acid B->C D 2-(Trifluoromethyl)acrylic Acid Derivative C->D E Hydroxymethylation Reaction D->E F Hydroxymethylated Intermediate E->F G Hydroxymethylated Intermediate F->G H Hydrolysis G->H I This compound H->I

Figure 1: Proposed three-stage synthetic workflow.

Stage 1: Large-Scale Synthesis of 2-(Trifluoromethyl)acrylic Acid

The synthesis of 2-(trifluoromethyl)acrylic acid is a critical first step. While several methods exist for its preparation, a robust and scalable approach is necessary for industrial production.[1] This protocol is adapted from established procedures for related fluorinated compounds.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
Diethyl malonate160.1710.0 kg1.0
Sodium ethoxide (21% in ethanol)68.0520.3 L1.05
Trifluoroacetic anhydride210.0314.4 kg1.1
Paraformaldehyde30.032.8 kg1.5
Diethylamine73.142.3 kg0.5
Hydrochloric acid (37%)36.46As needed-
Diethyl ether74.12As needed-
Sodium sulfate (anhydrous)142.04As needed-

Procedure:

  • Reaction Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with a 21% solution of sodium ethoxide in ethanol (20.3 L).

  • Malonate Addition: Diethyl malonate (10.0 kg) is added dropwise to the reactor at a rate that maintains the internal temperature below 30 °C. The mixture is stirred for 1 hour at room temperature.

  • Acylation: Trifluoroacetic anhydride (14.4 kg) is added slowly via the dropping funnel, keeping the temperature below 40 °C. The reaction mixture is then heated to reflux for 4 hours.

  • Mannich-type Condensation: The reaction mixture is cooled to 10 °C. Paraformaldehyde (2.8 kg) and diethylamine (2.3 kg) are added sequentially. The mixture is stirred at room temperature for 12 hours.

  • Work-up and Isolation: The reaction mixture is quenched with water and acidified with concentrated hydrochloric acid to pH 1-2. The aqueous layer is extracted with diethyl ether (3 x 20 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford 2-(trifluoromethyl)acrylic acid as a white solid.[3]

Stage 2: Hydroxymethylation of 2-(Trifluoromethyl)acrylic Acid Derivative

For the hydroxymethylation step, the carboxylic acid is first converted to its corresponding ester to prevent side reactions. A Reformatsky-type reaction is a plausible approach for the subsequent hydroxymethylation.[4][5][6]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
2-(Trifluoromethyl)acrylic acid140.065.0 kg1.0
Ethanol46.0710.0 L-
Sulfuric acid (98%)98.080.5 L-
Ethyl bromoacetate167.006.5 kg1.1
Zinc dust (activated)65.382.6 kg1.1
Tetrahydrofuran (THF)72.1125.0 L-
Saturated ammonium chloride solution-As needed-

Procedure:

  • Esterification: The 2-(trifluoromethyl)acrylic acid (5.0 kg) is dissolved in ethanol (10.0 L) in a 50 L reactor. Concentrated sulfuric acid (0.5 L) is added cautiously. The mixture is heated to reflux for 6 hours. The solvent is removed under reduced pressure, and the crude ethyl 2-(trifluoromethyl)acrylate is used in the next step without further purification.

  • Reformatsky Reaction Setup: A 100 L reactor is charged with activated zinc dust (2.6 kg) and THF (10.0 L) under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: A solution of the crude ethyl 2-(trifluoromethyl)acrylate and ethyl bromoacetate (6.5 kg) in THF (15.0 L) is added dropwise to the zinc suspension. The reaction is initiated with gentle heating if necessary. The temperature is maintained between 40-50 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of saturated ammonium chloride solution. The resulting mixture is filtered, and the filtrate is extracted with diethyl ether (2 x 15 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product, an ester of this compound, is purified by column chromatography or vacuum distillation.

G A 2-(Trifluoromethyl)acrylic Acid B Ethanol, H₂SO₄ (cat.) Reflux A->B Esterification C Ethyl 2-(trifluoromethyl)acrylate B->C D 1. Ethyl bromoacetate, Zn, THF 2. Aqueous Workup C->D Reformatsky-type Reaction E Ethyl 3,3,3-trifluoro-2-(hydroxymethyl)propanoate D->E

Figure 2: Reaction scheme for the hydroxymethylation stage.

Stage 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is generally preferred for its high yield and clean conversion.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
Ethyl 3,3,3-trifluoro-2-(hydroxymethyl)propanoate186.115.0 kg1.0
Sodium hydroxide40.001.2 kg1.1
Water18.0220.0 L-
Hydrochloric acid (37%)36.46As needed-
Ethyl acetate88.11As needed-

Procedure:

  • Reaction Setup: A 50 L reactor is charged with the purified ester from Stage 2 (5.0 kg) and a solution of sodium hydroxide (1.2 kg) in water (20.0 L).

  • Hydrolysis: The mixture is stirred at 60 °C for 4 hours. The reaction is monitored by TLC until the starting material is completely consumed.

  • Acidification and Extraction: The reaction mixture is cooled to room temperature and acidified to pH 1-2 with concentrated hydrochloric acid. The aqueous layer is then extracted with ethyl acetate (3 x 15 L).

  • Isolation and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound is recrystallized from a suitable solvent system (e.g., toluene/hexanes) to afford the final product as a white crystalline solid.

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: As a physical constant for the solid product.

Safety Considerations

  • Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium ethoxide is a strong base and is flammable. Handle under an inert atmosphere.

  • Zinc dust can be pyrophoric. Handle with care and under an inert atmosphere.

  • All reactions should be performed in appropriately sized reactors with adequate cooling and stirring capabilities.

  • Personnel should be equipped with standard laboratory PPE, including safety glasses, lab coats, and chemical-resistant gloves.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the large-scale synthesis of this compound. The described three-stage process is designed with scalability and safety in mind. While this guide offers a robust starting point, process optimization may be required to meet specific yield and purity targets for industrial applications.

References

Application Notes and Protocols: 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Chiral Building Blocks

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules has become a cornerstone strategy for modulating a wide array of properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF₃), in particular, is a bioisostere for several common functional groups and can impart unique conformational constraints. When this powerful moiety is installed on a chiral scaffold, it gives rise to a class of high-value intermediates known as fluorinated chiral building blocks.

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid is an exemplary member of this class. Possessing a stereogenic center bearing a trifluoromethyl group, a primary alcohol, and a carboxylic acid, this molecule is a versatile synthon for the construction of complex, enantiomerically pure targets. While its direct application as a catalyst is not extensively documented, its primary role in asymmetric synthesis is that of a chiral scaffold, allowing for the diastereoselective elaboration of the molecule into more complex structures.

This guide provides an in-depth look at the strategic application of this compound and its close analogs as chiral building blocks. We will explore plausible synthetic strategies, detailed protocols for its incorporation into larger molecules, and the mechanistic principles that underpin its utility in asymmetric synthesis.

Part 1: Synthesis of Enantiomerically Enriched 3,3,3-Trifluoro-α-hydroxy Acids

The enantioselective synthesis of trifluoromethyl-containing α-hydroxy acids is a critical first step. A highly effective and increasingly popular method is biocatalysis, which offers excellent stereoselectivity under mild conditions.

Protocol 1: Enzymatic Reduction of a Trifluoromethyl Pro-chiral Ketone

This protocol is based on the well-established enzymatic reduction of trifluoropyruvic acid to produce chiral 3,3,3-trifluoro-2-hydroxypropanoic acid (trifluorolactic acid), a close structural analog of our target molecule.[1] A similar enzymatic approach could be envisioned for the synthesis of this compound from a suitable pro-chiral precursor.

Objective: To produce (R)- or (S)-3,3,3-trifluoro-2-hydroxypropanoic acid with high enantiomeric excess (ee).

Materials:

  • 3,3,3-Trifluoro-2-oxopropionic acid (Trifluoropyruvic acid, TFPy)

  • Lactate dehydrogenase (LDH) - L-LDH from Gallus gallus (chicken) for the (S)-enantiomer or D-LDH from Leuconostoc mesenteroides for the (R)-enantiomer

  • Formate dehydrogenase (FDH) from Candida boidinii for cofactor regeneration

  • Nicotinamide adenine dinucleotide (NADH)

  • Sodium formate

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

Instrumentation:

  • pH meter

  • Temperature-controlled shaker

  • Centrifuge

  • Rotary evaporator

  • Chiral HPLC system

Procedure:

  • Reaction Setup: In a 100 mL flask, prepare a 50 mL solution of 0.1 M potassium phosphate buffer (pH 7.0).

  • Reagent Addition: To the buffer, add 3,3,3-trifluoro-2-oxopropionic acid to a final concentration of 0.5 M.

  • Cofactor and Co-substrate: Add NADH to a final concentration of 1 mM and sodium formate to a final concentration of 0.6 M.

  • Enzyme Addition: Add L-LDH (or D-LDH) and FDH to the solution. The optimal enzyme concentration should be determined empirically but can start at 10 U/mL for each enzyme.

  • Incubation: Incubate the reaction mixture at 30°C in a shaker at 150 rpm for 6-12 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing the consumption of TFPy by HPLC.

  • Workup: Once the reaction is complete, acidify the solution to pH 2 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis: Determine the enantiomeric excess of the final product using a chiral HPLC system.

Expected Outcome: This biocatalytic method can achieve complete conversion of the starting material to the corresponding chiral 3,3,3-trifluoro-2-hydroxypropanoic acid with an enantiomeric excess often exceeding 99.5%.[1]

Part 2: Application as a Chiral Building Block in Diastereoselective Reactions

Once obtained in enantiopure form, this compound can be used as a starting material for the synthesis of more complex molecules. A common strategy is to use it in an auxiliary-directed reaction, where the stereocenter of the building block controls the formation of a new stereocenter.

Protocol 2: Diastereoselective Alkylation via an Oxazolidinone Chiral Auxiliary

This protocol is a hypothetical but mechanistically sound application based on the well-established Evans' chiral auxiliary chemistry.[2] It demonstrates how the stereocenter of a molecule like our target could be used to direct the formation of a new C-C bond with high diastereoselectivity.

Objective: To perform a diastereoselective alkylation of a derivative of this compound.

Materials:

  • (S)-3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid (assuming availability)

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or a similar Evans' auxiliary)

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Lithium chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Workflow Diagram:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation & Alkylation cluster_2 Step 3: Auxiliary Cleavage A Chiral Acid + Pivaloyl Chloride B Mixed Anhydride Formation A->B TEA, THF, 0°C C Acylation of Chiral Auxiliary B->C Auxiliary, LiCl, TEA D Acylated Auxiliary E Lithium Enolate Formation D->E NaHMDS, THF, -78°C F Diastereoselective Alkylation E->F Benzyl Bromide G Alkylated Product H Hydrolysis G->H LiOH, H2O2 I Final Chiral Product H->I

Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.

Procedure:

Step 1: Coupling to the Chiral Auxiliary

  • In a flame-dried flask under argon, dissolve (S)-3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C and add triethylamine (2.2 eq).

  • Slowly add pivaloyl chloride (1.1 eq) and stir for 1 hour at 0°C.

  • In a separate flask, dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and LiCl (1.1 eq) in anhydrous THF.

  • Cool the auxiliary solution to 0°C and add triethylamine (1.5 eq).

  • Transfer the mixed anhydride solution from the first flask to the second via cannula and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄, filter, and concentrate.

  • Purify the acylated auxiliary by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the purified acylated auxiliary (1.0 eq) in anhydrous THF under argon.

  • Cool the solution to -78°C.

  • Slowly add NaHMDS (1.1 eq) and stir for 30 minutes to form the enolate.

  • Add benzyl bromide (1.2 eq) and stir at -78°C for 4 hours.

  • Quench the reaction at -78°C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.

  • Purify the product by flash column chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool to 0°C and add aqueous hydrogen peroxide (4 eq) followed by lithium hydroxide (2 eq).

  • Stir vigorously for 4-6 hours.

  • Quench with an aqueous solution of sodium sulfite.

  • Extract the aqueous layer to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 and extract with ethyl acetate to isolate the final alkylated acid product.

  • Purify the final product as needed.

Mechanistic Rationale:

The chiral auxiliary provides a sterically hindered environment that directs the incoming electrophile (benzyl bromide) to attack the enolate from the less hindered face. The conformation of the enolate is locked by chelation with the lithium counterion, leading to a highly predictable stereochemical outcome.

G cluster_0 Chelated Enolate Intermediate cluster_1 Electrophilic Attack Enolate [Structure of chelated enolate showing steric blocking by the auxiliary's substituent] TransitionState [Attack from the less hindered face] Enolate->TransitionState Electrophile R-X Electrophile->TransitionState Product New Stereocenter Formed TransitionState->Product

Caption: Steric control in an auxiliary-directed alkylation.

Part 3: Data Summary

Reaction TypeChiral Building Block AnalogDiastereomeric Ratio (d.r.) / eeYield (%)Reference
Enzymatic Reduction3,3,3-Trifluoro-2-oxopropionic acid>99.5% ee>95%[1]
Auxiliary-directed AldolN-acyloxazolidinone82:18 d.r.75%[2]
Asymmetric Aza-HenryN-Boc trifluoromethyl ketimineup to 94% eeup to 99%[3][4]

This table illustrates the high levels of stereocontrol and yield that can be achieved in reactions involving chiral fluorinated molecules.

Conclusion and Future Outlook

This compound represents a highly promising, albeit under-explored, chiral building block for asymmetric synthesis. The protocols and principles outlined in this guide, drawn from closely related and well-understood chemical systems, provide a robust framework for its application. The combination of a stereogenic center, a trifluoromethyl group, and versatile hydroxyl and carboxyl handles makes it an ideal candidate for the synthesis of novel pharmaceuticals and advanced materials. Further research into the direct catalytic applications of this molecule and its derivatives could open up new avenues in asymmetric catalysis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this highly polar, fluorinated carboxylic acid. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a unique molecule presenting a distinct set of purification challenges. Its properties are dominated by three key structural features:

  • Trifluoromethyl (-CF₃) Group: This group imparts high electronegativity and is generally stable.[1][2] However, under strongly basic conditions, it can be susceptible to hydrolysis.[3]

  • Carboxylic Acid (-COOH) Group: This functional group is polar and acidic, allowing for manipulations based on pH.

  • Hydroxymethyl (-CH₂OH) Group: The primary alcohol adds to the molecule's high polarity and potential for side reactions like esterification.

The combination of these groups results in a highly polar, water-soluble compound that can be challenging to purify using standard normal-phase chromatography and may require specialized techniques.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: I'm observing low recovery of my product after column chromatography. What are the likely causes and how can I improve it?

Answer:

Low recovery is a frequent issue with highly polar compounds like this compound. The primary culprits are typically irreversible adsorption to the stationary phase or the use of an inappropriate solvent system.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Irreversible Adsorption on Silica Gel The polar carboxylic acid and hydroxyl groups can interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible binding.Switch to a Different Stationary Phase: Consider using reversed-phase (C18) chromatography.[4][5] If normal-phase is preferred, deactivated silica or alumina may reduce strong acidic interactions. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique.[6][7]
Inappropriate Solvent System The mobile phase may not be polar enough to effectively elute the compound from the column.Optimize the Mobile Phase: For reversed-phase chromatography, a gradient of water (with an acidic modifier like 0.1% formic acid or TFA) and acetonitrile or methanol is a good starting point.[8] The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[8] For normal-phase, highly polar solvent systems like dichloromethane/methanol/acetic acid or ethyl acetate/ethanol/ammonia may be necessary.
Product Volatility While not highly volatile, some loss can occur during solvent removal under high vacuum, especially if residual acidic or basic impurities are present.Careful Solvent Removal: Use moderate temperatures on the rotary evaporator and consider a final drying step in a vacuum oven at room temperature.

Question 2: My purified product shows persistent impurities that co-elute during chromatography. How can I improve the separation?

Answer:

Co-elution of impurities with similar polarity to the target compound is a common challenge. Understanding the potential impurities from the synthesis is key to designing a better separation strategy.

Potential Impurities & Separation Strategies:

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., Reformatsky reaction), starting materials like ethyl trifluoroacetate or formaldehyde could be present.

  • Side-Reaction Products: The Reformatsky reaction can sometimes lead to self-condensation products of the haloester.[9][10]

  • Lactone Formation: Under acidic conditions or upon heating, intramolecular esterification can occur between the hydroxyl and carboxylic acid groups to form a lactone.[11][12]

Troubleshooting Co-elution:

Strategy Explanation Experimental Approach
Optimize Chromatographic Selectivity Small changes to the mobile phase or stationary phase can significantly alter the separation.Change the Organic Modifier: In reversed-phase chromatography, switching from acetonitrile to methanol can alter the elution order of closely related compounds.[13] Adjust Mobile Phase pH: Modifying the pH of the aqueous phase in reversed-phase chromatography can change the ionization state of the carboxylic acid and potentially some impurities, leading to better separation.[8] A pH 2 units below the pKa of the acid is a good starting point.[8]
Derivatization Converting the carboxylic acid to an ester can change its polarity and chromatographic behavior, potentially separating it from impurities.[14][15]Esterification: React the crude product with an alcohol (e.g., methanol or ethanol) under acidic catalysis to form the corresponding ester.[16] Purify the less polar ester by standard chromatography and then hydrolyze it back to the carboxylic acid.
Recrystallization If the product is a solid, recrystallization can be a powerful purification technique.Solvent Screening: Test a variety of solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.[17][18] For polar compounds, solvent systems like water/ethanol, ethyl acetate/heptane, or isopropanol/water can be effective.

Question 3: I am struggling with the recrystallization of my product. It either oils out or doesn't crystallize at all. What should I do?

Answer:

Recrystallization of highly polar, low-melting-point solids can be challenging. "Oiling out" and failure to crystallize are common hurdles.

Troubleshooting Recrystallization:

Problem Cause Solution
Oiling Out The compound is coming out of solution above its melting point. This is common for compounds with low melting points and when using a solvent with a high boiling point.[19]Use a Lower Boiling Point Solvent: Select a solvent or solvent system with a lower boiling point. Increase Solvent Volume: Add more solvent to lower the saturation point, and cool the solution very slowly to encourage crystal formation at a lower temperature.[18]
Failure to Crystallize The solution may be supersaturated, or there are no nucleation sites for crystal growth to begin.Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[19] If you have a small amount of pure product, add a "seed crystal" to the solution. Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[19]
Persistent Impurities The presence of impurities can inhibit crystallization.Pre-purification: Run the crude material through a short plug of silica or perform an acid-base extraction to remove major impurities before attempting recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound in solution and during storage?

The trifluoromethyl group is generally very stable.[2] The primary stability concern is the potential for intramolecular lactonization, especially in acidic solutions or upon heating.[20] For long-term storage, it is recommended to store the compound as a solid in a cool, dry place. If in solution, neutral or slightly acidic pH is preferable to strongly basic conditions to avoid potential hydrolysis of the trifluoromethyl group.[3]

Q2: Can I use normal-phase silica gel chromatography for purification?

While possible, it is often challenging due to the high polarity of the molecule, which can lead to poor elution and low recovery. If you must use normal-phase chromatography, consider using a highly polar mobile phase and deactivated silica gel. However, reversed-phase chromatography is generally the recommended method.[6]

Q3: What analytical techniques are best for assessing the purity of the final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used to identify and quantify impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV or Mass Spectrometry (MS) detection, HPLC is excellent for determining purity and identifying trace impurities. Reversed-phase C18 columns are typically used.[4]

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.

Q4: Is derivatization a viable strategy for purification?

Yes, derivatization can be a powerful tool. Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) makes the molecule less polar, which can significantly improve its behavior in normal-phase chromatography and simplify the removal of polar impurities.[14] The ester can then be hydrolyzed back to the parent carboxylic acid.

IV. Experimental Protocols

Protocol 1: Reversed-Phase Flash Chromatography

This protocol is a starting point for the purification of gram-scale quantities of this compound.

  • Column Selection: C18 reversed-phase flash column.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Sample Preparation: Dissolve the crude product in a minimal amount of a 50:50 mixture of Solvent A and Solvent B. If solubility is an issue, a small amount of methanol can be added.

  • Chromatography Conditions:

    • Equilibrate the column with 5% Solvent B in Solvent A.

    • Load the sample onto the column.

    • Run a linear gradient from 5% to 50% Solvent B over 20-30 column volumes.

    • Monitor the elution using a UV detector (if applicable) or by collecting fractions and analyzing by TLC or LC-MS.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions to identify those containing the pure product.

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize or perform a liquid-liquid extraction to isolate the product from the aqueous phase.

V. Visualization of Purification Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification strategy.

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography_choice Choose Chromatography Method is_solid->chromatography_choice No recrystallization_success Recrystallization Successful? recrystallization->recrystallization_success pure_product Pure Product recrystallization_success->pure_product Yes recrystallization_success->chromatography_choice No rp_hplc Reversed-Phase HPLC/Flash chromatography_choice->rp_hplc High Polarity hilic HILIC chromatography_choice->hilic Very High Polarity derivatization Consider Derivatization rp_hplc->derivatization Co-elution Issues hilic->derivatization Co-elution Issues derivatization->rp_hplc Purify Ester

Caption: Decision workflow for purifying this compound.

VI. References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. --INVALID-LINK--

  • Zhang, L., et al. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 4(2), 239-246. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Derivatization. --INVALID-LINK--

  • Wikipedia. (n.d.). Trifluoromethyl group. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. --INVALID-LINK--

  • Václavíková, M., et al. (2024). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 241, 115987. --INVALID-LINK--

  • Novotná, K., & Kujovský, T. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. --INVALID-LINK--

  • U.S. Patent No. 6,281,374 B1. (2001). Fluorinated alkanoic acid purification process. --INVALID-LINK--

  • Reddit. (2024). Recrystallization Issues. --INVALID-LINK--

  • Biocyclopedia. (n.d.). Problems in recrystallization. --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization. --INVALID-LINK--

  • Wired Chemist. (n.d.). Recrystallization. --INVALID-LINK--

  • Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence. --INVALID-LINK--

  • University of York. (n.d.). Problems with Recrystallisations. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. --INVALID-LINK--

  • Serrano, F. B., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society, 144(42), 19542–19558. --INVALID-LINK--

  • Wikipedia. (n.d.). Reversed-phase chromatography. --INVALID-LINK--

  • Zhang, Z., et al. (2006). Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS. --INVALID-LINK--

  • Costas, M., et al. (2023). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. ChemRxiv. --INVALID-LINK--

  • ChemicalBook. (n.d.). Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-Methyl-, Methyl ester synthesis. --INVALID-LINK--

  • German Patent No. DE19725802A1. (1998). Preparation of 3,3,3-trifluoro-2-hydroxy-2-methyl propionic acid. --INVALID-LINK--

  • J. C. Biffinger, H. W. Kim, S. G. DiMagno. (2004). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI, 5(3), 20. --INVALID-LINK--

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?--INVALID-LINK--

  • TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid?--INVALID-LINK--

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Reverse Phased Chromatography (RPC) in Practice. --INVALID-LINK--

  • ResearchGate. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C-H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. --INVALID-LINK--

  • U.S. Patent No. 6,773,910 B1. (2004). Method of preparing (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. --INVALID-LINK--

  • Butler, J. H., et al. (1964). The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids. Biochemical Journal, 93(1), 171–178. --INVALID-LINK--

  • ResearchGate. (2013). How can I purify carboxylic acid?--INVALID-LINK--

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. --INVALID-LINK--

  • Fornalczyk, M., Singh, K., & Stuart, A. M. (2012). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry, 10(18), 3563-3566. --INVALID-LINK--

  • Gerber, T., & Betz, R. (2013). 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 69(2), o335. --INVALID-LINK--

  • Name Reactions. (n.d.). Reformatsky Reaction. --INVALID-LINK--

  • Chinese Patent No. CN105601517A. (2016). Synthetic method of methyl 3,3,3-trifluoropropionate. --INVALID-LINK--

  • Sigma-Aldrich. (2012). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. --INVALID-LINK--

  • Bernardi, L., & Ricci, A. (2017). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 13, 1948–1971. --INVALID-LINK--

References

Technical Support Center: Synthesis of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable fluorinated building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction to the Synthetic Challenge

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and advanced materials, presents unique challenges due to the electronic properties of the trifluoromethyl group. The strong electron-withdrawing nature of the CF₃ group enhances the reactivity of adjacent carbonyl groups, often leading to a variety of side reactions. This guide will focus on troubleshooting the common synthetic routes, primarily the crossed-aldol type condensation between a trifluoropyruvate ester and formaldehyde.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low Yield of the Desired Product

Symptom: The isolated yield of this compound is significantly lower than expected.

Potential Causes and Solutions:

  • Cannizzaro-type Disproportionation of Formaldehyde: In the presence of a base, formaldehyde can undergo a self-redox reaction to produce formate and methanol. This is a common issue in crossed-aldol reactions where one aldehyde partner lacks α-hydrogens.[1]

    • Solution: Carefully control the stoichiometry of the base. Use a non-nucleophilic, sterically hindered base to favor the desired aldol addition over the Cannizzaro reaction. Additionally, a slow, controlled addition of the base to the reaction mixture can help maintain a low instantaneous concentration, thus minimizing this side reaction.

  • Self-Condensation of the Trifluoropyruvate Ester: Although less common due to the acidity of the α-proton, under certain conditions, the trifluoropyruvate ester can undergo self-condensation.

    • Solution: Maintain a low reaction temperature to disfavor the enolization of the trifluoropyruvate ester. The order of addition is also critical; adding the trifluoropyruvate ester slowly to a mixture of formaldehyde and the catalyst can help ensure it reacts with formaldehyde preferentially.

  • Retro-Aldol Reaction: The aldol addition is a reversible reaction. The equilibrium may not favor the product, especially at higher temperatures.

    • Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Once the reaction is complete, immediate workup and purification can prevent the retro-aldol reaction from occurring.

Problem 2: Formation of Multiple Unidentified Byproducts

Symptom: TLC or NMR analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product.

Potential Causes and Solutions:

  • Crossed-Aldol Reaction Complexity: When both carbonyl partners can form enolates, a complex mixture of products can result.[1][2][3][4] In this specific synthesis, while formaldehyde cannot enolize, the trifluoropyruvate ester can, leading to potential side reactions if not properly controlled.

    • Solution: The choice of catalyst and reaction conditions is paramount. Using a Lewis acid catalyst can help to coordinate to the carbonyl oxygen of the trifluoropyruvate, enhancing its electrophilicity and promoting the desired reaction with the formaldehyde enolate (or its equivalent).

  • Dehydration of the Aldol Adduct: The initial β-hydroxy acid product can undergo dehydration to form the corresponding α,β-unsaturated carboxylic acid, especially under acidic or basic conditions at elevated temperatures.

    • Solution: Maintain neutral pH during workup and purification. Avoid excessive heat. If the dehydrated product is observed, purification by chromatography may be necessary to separate it from the desired product.

  • Reaction with Solvent: If a reactive solvent (e.g., an alcohol) is used, it may participate in side reactions.

    • Solution: Use an inert, aprotic solvent such as THF or dichloromethane to minimize solvent-related side reactions.

Problem 3: Difficulty in Product Purification

Symptom: The crude product is difficult to purify, and contaminants co-elute with the desired product during chromatography.

Potential Causes and Solutions:

  • Structural Similarity of Byproducts: Some side products, such as the dehydrated analog, may have very similar polarities to the desired product, making separation by standard chromatography challenging.

    • Solution: High-performance liquid chromatography (HPLC) with a suitable column (e.g., a reversed-phase C18 column) may be necessary for effective separation. Alternatively, derivatization of the hydroxyl and carboxyl groups could alter the polarity sufficiently to allow for easier separation, followed by deprotection. The use of specialized purification techniques for complex mixtures, such as those employed for α-hydroxy acids in other contexts, may be beneficial.[5][6][7]

  • Presence of Polymeric Material: Formaldehyde is prone to polymerization, especially under acidic or basic conditions. This can result in a complex mixture that is difficult to handle.

    • Solution: Use freshly prepared, high-purity formaldehyde. Consider using a formaldehyde equivalent, such as paraformaldehyde, which can be depolymerized in situ under controlled conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in the synthesis of this compound?

A1: The most critical parameter is the careful control of reaction conditions to favor the desired crossed-aldol condensation over competing side reactions. This includes temperature, the choice and amount of catalyst, and the order of addition of reagents. The high reactivity of both formaldehyde and the trifluoropyruvate ester necessitates precise control to achieve a good yield of the desired product.

Q2: Can a Reformatsky-type reaction be used for this synthesis?

A2: A Reformatsky reaction is a plausible alternative.[8][9][10][11] It would involve the reaction of an α-haloester (like ethyl bromoacetate) with a trifluoromethyl ketone or aldehyde in the presence of zinc. However, controlling the reaction with highly reactive trifluoroacetaldehyde can be challenging. Side reactions such as the self-condensation of the Reformatsky reagent or its reaction with the ester functionality can occur.

Q3: What about the Baylis-Hillman reaction? Is it a suitable method?

A3: The Baylis-Hillman reaction, which couples an activated alkene with an aldehyde, is another potential route.[12][13][14][15][16] In this case, an acrylate would react with trifluoroacetaldehyde. A major drawback of the Baylis-Hillman reaction is its often slow reaction rate. Furthermore, with highly electrophilic aldehydes like trifluoroacetaldehyde, side reactions such as the dimerization of the activated alkene can be a significant issue.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities. ¹⁹F NMR is particularly useful for tracking the trifluoromethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and for preparative purification if necessary.

Visualizing the Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the main reaction and key side reactions.

Synthesis and Side Reactions cluster_main Desired Reaction Pathway cluster_side Side Reactions TFPE Ethyl Trifluoropyruvate Product_ester Ethyl 3,3,3-trifluoro-2- (hydroxymethyl)propanoate TFPE->Product_ester Crossed-Aldol SelfCond Self-condensation Product TFPE->SelfCond Self-Condensation FA Formaldehyde FA->Product_ester Cannizzaro Formate + Methanol (Cannizzaro Product) FA->Cannizzaro Cannizzaro Reaction Base Base Catalyst Base->Product_ester Base->Cannizzaro Base->SelfCond Product_acid 3,3,3-trifluoro-2- (hydroxymethyl)propanoic acid Product_ester->Product_acid Hydrolysis Dehydrated α-(Trifluoromethyl)acrylic acid (Dehydration Product) Product_acid->Dehydrated Dehydration

Caption: Main synthetic route and potential side reactions.

Experimental Protocol: A General Procedure

The following is a generalized protocol for the synthesis of this compound via a crossed-aldol type reaction.

Materials:

  • Ethyl trifluoropyruvate

  • Formaldehyde (or paraformaldehyde)

  • A suitable base catalyst (e.g., triethylamine, DBU)

  • Anhydrous, aprotic solvent (e.g., THF, dichloromethane)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve formaldehyde (or paraformaldehyde) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

  • Addition of Reactants: Slowly add the base catalyst to the formaldehyde solution. Subsequently, add the ethyl trifluoropyruvate dropwise via the dropping funnel over a period of 1-2 hours, maintaining the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using standard procedures (e.g., with lithium hydroxide in a THF/water mixture).

  • Purification: Purify the crude acid by recrystallization or column chromatography.

References

Technical Support Center: Stability of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid. This document is designed for researchers, chemists, and formulation scientists who are utilizing this fluorinated building block in their work. While fluorinated compounds often offer enhanced metabolic stability and lipophilicity, their unique electronic properties can present challenges during handling, experimentation, and storage.[1][2]

This guide provides in-depth, experience-based answers to common stability-related questions, offers detailed troubleshooting protocols, and explains the underlying chemical mechanisms to empower you to proactively manage potential issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of this compound.

Q1: What is the primary stability concern with this molecule in aqueous solutions?

The main stability concern is the potential for intramolecular cyclization. As a β-hydroxy acid, this compound can exist in equilibrium with its corresponding β-lactone, 4-(trifluoromethyl)oxetan-2-one. This reaction is reversible and its equilibrium position is highly dependent on pH, temperature, and solvent. The powerful electron-withdrawing trifluoromethyl (-CF3) group can significantly influence the reactivity of both the hydroxyl and carboxylic acid moieties, potentially affecting the rate of this cyclization.[3]

Q2: How does pH affect the stability of the compound?

The solution's pH is the most critical factor.

  • Acidic Conditions (pH < 4): In acidic media, the carboxylic acid is protonated, reducing its nucleophilicity and disfavoring direct cyclization. However, strong acidic conditions can catalyze the hydrolysis of the β-lactone if it is present, pushing the equilibrium back towards the open-chain hydroxy acid.[4][5][6]

  • Neutral to Slightly Basic Conditions (pH 6-8): This range can be problematic. The carboxylate anion is a potent nucleophile that can readily attack the adjacent carbon bearing the hydroxyl group, facilitating the formation of the β-lactone.

  • Strongly Basic Conditions (pH > 9): While lactone formation might be rapid, the β-lactone itself is susceptible to rapid base-catalyzed hydrolysis.[7] This leads to the regeneration of the parent hydroxy acid, but such conditions may promote other, irreversible degradation pathways.

Q3: What are the recommended storage conditions for solutions?

For optimal stability, aqueous solutions should be prepared fresh. If short-term storage is necessary:

  • pH: Adjust the pH to acidic conditions (pH 3-4) using a suitable buffer (e.g., citrate, acetate).

  • Temperature: Store at refrigerated temperatures (2-8°C). Avoid freezing, as freeze-thaw cycles can accelerate degradation.

  • Solvent: If possible, using organic solvents like acetonitrile or THF for stock solutions can prevent hydrolysis-related degradation pathways.

Q4: I see a new, less polar peak appearing in my HPLC analysis over time. What is it?

This is a classic sign of β-lactone formation. The cyclic lactone is less polar than the parent hydroxy acid and will therefore have a shorter retention time on a reversed-phase HPLC column. Confirmation can be achieved by LC-MS, as the lactone will have a molecular weight corresponding to the loss of one molecule of water (M-18) from the parent acid.

Part 2: In-Depth Troubleshooting Guide

This section provides structured approaches to diagnose and solve specific stability-related problems.

Issue 1: Assay value is decreasing over time in my formulation.

Symptoms:

  • Potency or concentration of the active compound, as measured by a validated analytical method (e.g., HPLC), is consistently trending downwards.

  • The loss is faster at room temperature compared to refrigerated samples.

Root Cause Analysis: This is likely due to the equilibrium shift towards the β-lactone, which may not be detected by your analytical method if it's not specifically designed to do so, or it could be due to other irreversible degradation.

Troubleshooting Workflow

Caption: Troubleshooting workflow for decreasing assay values.

Issue 2: Inconsistent results in cell-based or biological assays.

Symptoms:

  • High variability between replicate experiments.

  • Loss of biological activity when using older solutions.

Root Cause Analysis: The parent hydroxy acid and the β-lactone will likely have different biological activities and different cell permeability. The lactone, being more neutral and less polar, may enter cells more readily but may not be the active form of the molecule. The changing ratio of the two species in your solution leads to inconsistent effective concentrations.

Preventative Measures:

  • Fresh Preparation: Always prepare dosing solutions immediately before use from a stable stock (e.g., DMSO or acidic aqueous stock).

  • pH Control: Ensure the final assay medium is buffered to a pH that minimizes lactonization during the experiment, if compatible with the biological system.

  • Solution Characterization: If you must use older solutions, re-analyze them by HPLC immediately before the experiment to determine the precise concentration of the active hydroxy acid form.

Part 3: Mechanistic Insights & Key Degradation Pathway

The primary degradation route for this compound in neutral or slightly basic solution is through neighboring group participation of the carboxylate.[8]

  • Deprotonation: The carboxylic acid group loses a proton to form the carboxylate anion.

  • Intramolecular Attack: The negatively charged carboxylate acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the primary hydroxyl group.

  • Cyclization: This SNi (substitution nucleophilic internal) reaction forms a strained, four-membered β-lactone ring, releasing a molecule of water.

This process is an equilibrium, meaning the lactone can be hydrolyzed back to the parent acid.

Degradation Pathway Diagram

G cluster_acid Acidic / Neutral Conditions cluster_lactone Neutral / Basic Conditions Acid This compound (Open-Chain Form) Lactone 4-(Trifluoromethyl)oxetan-2-one (β-Lactone Form) Acid->Lactone Intramolecular Cyclization (-H2O) pH > 5 Lactone->Acid Hydrolysis (+H2O) Acid or Base Catalyzed

Caption: Reversible equilibrium between the hydroxy acid and its β-lactone.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation or stress testing study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method.[9][10]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, sealed vials for each condition.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution (in water/ACN) at 80°C for 48 hours.

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Analysis:

    • At designated time points, withdraw an aliquot from each vial.

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by a suitable HPLC-UV/MS method.

    • Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Expected Degradation Profile Summary
Stress ConditionExpected DegradationPrimary Degradant
Acidic (0.1M HCl, 60°C)Low to ModerateParent Acid (from any lactone)
Basic (0.1M NaOH, RT)HighParent Acid (from rapid lactone hydrolysis)
Oxidative (3% H₂O₂, RT)LowPotential for oxidation of hydroxymethyl group
Thermal (80°C)Moderateβ-Lactone, potential for decarboxylation
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its key degradant (the β-lactone) and other potential impurities.

Method Parameters (Starting Point):

  • Column: C18, 2.7 µm, 100 x 4.6 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm and/or Mass Spectrometry

  • Expected Elution Order: The more polar hydroxy acid will elute before the less polar β-lactone.

References

troubleshooting low conversion rates in reactions with 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid. This molecule presents unique challenges and opportunities in synthetic chemistry, primarily due to the combined electronic and steric effects of its trifluoromethyl group adjacent to both a carboxylic acid and a primary alcohol. The strong electron-withdrawing nature of the CF₃ group increases the acidity of the carboxylic acid but reduces the nucleophilicity of the adjacent hydroxyl group. This guide provides in-depth troubleshooting for common issues, with a focus on overcoming low conversion rates in coupling and substitution reactions.

First-Pass Analysis: Initial Checks for Low Conversion

Before delving into complex optimizations, it is crucial to rule out common experimental errors. Low conversion is frequently traced back to fundamental issues rather than complex chemical phenomena.

Question: My reaction with this compound has a very low conversion rate. What are the first things I should check?

Answer:

  • Reagent Purity and Stoichiometry:

    • Acid Purity: Verify the purity of your this compound. Impurities can interfere with the reaction.

    • Reagent Quality: Ensure the other reactants, especially coupling agents and bases, have not degraded. For example, carbodiimides like EDC and DCC are moisture-sensitive.[1]

    • Accurate Stoichiometry: Double-check all measurements. An incorrect molar ratio is a common source of poor results.

  • Solvent and Atmosphere:

    • Anhydrous Conditions: Many coupling reactions, particularly those involving activating agents, are highly sensitive to water. Ensure you are using anhydrous solvents and have adequately dried your glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Solvent Choice: The solvent must fully dissolve all reactants to ensure a homogeneous reaction mixture. For polar substrates, solvents like DMF, NMP, or DCM are often effective.[2]

  • Reaction Temperature:

    • Confirm that the reaction was maintained at the specified temperature. Temperature fluctuations can significantly affect reaction kinetics and lead to the formation of side products.[1][3]

Troubleshooting Guide: Diagnosing Low Conversion Rates

This section addresses specific reaction types in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

Diagram: Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_basics First-Pass Analysis: - Reagent Purity & Stoichiometry - Anhydrous Conditions - Correct Temperature start->check_basics issue_resolved Issue Resolved check_basics->issue_resolved Yes select_reaction What is the reaction type? check_basics->select_reaction No amidation Amidation (e.g., with EDC/DCC) select_reaction->amidation esterification Esterification (e.g., Fischer, Mitsunobu) select_reaction->esterification oh_reaction Reaction at -OH (e.g., Mitsunobu) select_reaction->oh_reaction amidation_q1 Is the amine nucleophile weak (e.g., electron-deficient aniline)? amidation->amidation_q1 esterification_q1 Is it a Fischer Esterification (acid-catalyzed)? esterification->esterification_q1 esterification_q2 Is it a Mitsunobu Reaction? oh_reaction->esterification_q2 amidation_sol1 Solution: - Use stronger coupling agents (HATU, HBTU) - Add HOBt/DMAP as activators - Increase reaction temperature amidation_q1->amidation_sol1 Yes amidation_q2 Are you observing N-acylurea byproduct formation? amidation_q1->amidation_q2 No amidation_sol2 Solution: - Add HOBt or NHS to trap the  O-acylisourea intermediate - Switch from DCC to water-soluble EDC  for easier purification amidation_q2->amidation_sol2 Yes esterification_sol1 Problem: Steric hindrance & electronic deactivation slow the reaction. Solution: - Use a large excess of alcohol - Remove water (Dean-Stark) - Consider alternative methods esterification_q1->esterification_sol1 Yes esterification_q1->esterification_q2 No esterification_sol2 Problem: Reduced nucleophilicity of the substrate's -OH group. Solution: - Ensure the pKa of the acidic  nucleophile is < 15 - Use DIAD instead of DEAD for  sterically hindered cases esterification_q2->esterification_sol2 Yes

Caption: Troubleshooting workflow for low conversion rates.

Category 1: Amidation Reactions

Amide bond formation is common in drug discovery. However, the properties of this compound can make this transformation challenging.

Question: I am trying to form an amide using EDC and HOBt, but the reaction is sluggish and gives low yields. Why is this happening?

Answer: This is a common issue stemming from the electronic properties of the carboxylic acid. The electron-withdrawing trifluoromethyl group makes the carboxylate a poor nucleophile after deprotonation by a base. Furthermore, if your amine is also electron-deficient (e.g., an aniline derivative), the reaction becomes doubly difficult.[4][5][6]

Troubleshooting Steps:

  • Enhance Carboxyl Activation:

    • Add DMAP: The addition of 4-(Dimethylamino)pyridine (DMAP) as a catalyst can significantly accelerate the reaction. DMAP acts as a highly nucleophilic acyl transfer catalyst.[4][5][6]

    • Use a Stronger Coupling Reagent: For particularly unreactive amines, switching from EDC/HOBt to a more potent uronium- or phosphonium-based coupling reagent is often necessary.[2][7]

  • Optimize Reaction Conditions:

    • Base Selection: Ensure a suitable non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is used to neutralize any acid salts without competing in the reaction.

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier, but monitor for potential side reactions or degradation.

Coupling ReagentClassPotencyKey Considerations
EDC / DCC CarbodiimideStandardRisk of N-acylurea byproduct; DCC byproduct (DCU) is insoluble.[7][8]
HATU / HBTU Uronium/AminiumHighVery effective for hindered acids and weak amine nucleophiles; requires a non-nucleophilic base.[7]
BOP / PyBOP PhosphoniumHighHighly efficient but BOP produces a carcinogenic byproduct (HMPA). PyBOP is a safer alternative.[7]

Question: My reaction with DCC is producing a significant amount of an insoluble white precipitate, and my desired amide yield is low. What is this byproduct?

Answer: The precipitate is likely N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated couplings.[7][8] Its formation indicates that the activated carboxylic acid (the O-acylisourea intermediate) is not being efficiently trapped by your amine. Instead, it can undergo an intramolecular rearrangement to form an unreactive N-acylurea, or it can be hydrolyzed if water is present.

Solutions:

  • Trap the Intermediate: Add 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to side reactions, but still highly reactive towards the amine.[7][8]

  • Switch to EDC: Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The urea byproduct formed from EDC is water-soluble, which greatly simplifies purification via an aqueous workup.[2][9]

Category 2: Esterification and Reactions at the Hydroxyl Group

The primary alcohol in this compound is sterically hindered by the adjacent trifluoromethyl group and electronically deactivated, making it a less effective nucleophile.

Question: I am attempting a Mitsunobu reaction to convert the hydroxyl group, but I am recovering my starting material. What is going wrong?

Answer: The Mitsunobu reaction relies on the alcohol acting as a nucleophile to attack an activated phosphonium intermediate.[10][11] The low nucleophilicity of the hydroxyl group in your substrate, caused by the electron-withdrawing CF₃ group, is likely the primary reason for the reaction's failure. Additionally, the reaction is sensitive to steric hindrance.[10][12]

Troubleshooting Steps:

  • Check Nucleophile Acidity: The Mitsunobu reaction works best when the acidic pronucleophile (the species you are adding, e.g., a carboxylic acid or phenol) has a pKa of 15 or lower. This ensures it can effectively protonate the betaine intermediate formed from the phosphine and the azodicarboxylate.[11]

  • Reagent Choice for Hindered Alcohols:

    • Azodicarboxylate: For sterically hindered systems, Diisopropyl azodicarboxylate (DIAD) is sometimes more effective than Diethyl azodicarboxylate (DEAD).

    • Phosphine: While triphenylphosphine (PPh₃) is standard, more nucleophilic phosphines could potentially improve the initial activation step.

  • Alternative Reaction Conditions: Sonication has been shown to improve yields in Mitsunobu reactions with sterically hindered substrates by promoting better mixing and overcoming activation barriers.[11]

Question: Can I protect the hydroxyl group before reacting the carboxylic acid?

Answer: Yes, protecting the hydroxyl group is a sound strategy to prevent it from interfering with the carboxylic acid chemistry. Given the steric hindrance and electronic deactivation, selecting a robust protecting group is key.

  • Silyl Ethers: A tert-Butyldimethylsilyl (TBDMS) or Triethylsilyl (TES) group would be suitable choices. They are relatively easy to install using the corresponding silyl chloride and a base like imidazole in a solvent such as DMF. They are stable to many coupling conditions used for the carboxylic acid and can be removed later with a fluoride source (e.g., TBAF).

Experimental Protocols

Protocol 1: High-Yield Amidation of this compound with a Weakly Nucleophilic Amine

This protocol is optimized for challenging couplings, such as with an electron-deficient aniline.

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the solution for 5 minutes.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the carboxylic acid of this molecule considered both "activated" and "hindered"? A1: The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the carboxylic proton and makes the carboxyl carbon more electrophilic. This is a form of electronic activation. However, the bulky CF₃ group also creates significant steric hindrance around the reaction center, making it physically difficult for nucleophiles to attack.[13] This dual nature is the central challenge in its chemistry.

Q2: Can I form an acid chloride using thionyl chloride (SOCl₂)? A2: Yes, forming an acid chloride is a viable strategy to activate the carboxylic acid.[14] The reaction with thionyl chloride or oxalyl chloride should proceed, but may require elevated temperatures due to steric hindrance. The resulting acid chloride will be highly reactive and can then be coupled with amines or alcohols, often providing better yields than direct coupling methods for stubborn substrates.

Q3: Is intramolecular cyclization (lactone formation) a risk? A3: Intramolecular esterification to form a lactone is a potential side reaction, especially under conditions that activate the carboxylic acid. This is more likely if a strong base is used, which could deprotonate the hydroxyl group, allowing it to act as an internal nucleophile. To minimize this, use controlled reaction conditions, add external nucleophiles promptly after activation, and avoid excessively high temperatures.

References

Technical Support Center: Purification of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid. This highly polar and functionalized molecule presents unique challenges in achieving high purity. This document is designed to provide you with the expertise and practical insights needed to overcome these obstacles in your research.

Understanding the Molecule: Key Physicochemical Properties

This compound possesses a unique combination of functional groups that dictate its purification strategy. The presence of a carboxylic acid, a primary alcohol, and a trifluoromethyl group results in high polarity and water solubility.

PropertyValueSignificance for Purification
Molecular Formula C4H5F3O3Indicates the presence of fluorine, which significantly impacts polarity.
Molecular Weight 174.08 g/mol A relatively small molecule, which can be volatile under certain conditions.
Polarity HighHighly soluble in polar solvents like water, methanol, and ethanol. This makes standard normal-phase chromatography challenging.
Acidity (pKa) Expected to be a strong acidThe carboxylic acid group can be deprotonated, allowing for ion-exchange chromatography or pH-dependent extractions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: The impurities in your sample will largely depend on the synthetic route used. However, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Reaction byproducts: Side-products formed during the reaction.

  • Solvents: Residual solvents from the reaction or initial workup.

  • Water: Due to the hygroscopic nature of the compound.

Q2: Why is my compound "streaking" on a standard silica gel TLC plate?

A2: Streaking on a silica TLC plate is a common issue with highly polar and acidic compounds like this compound. This is due to strong interactions between the carboxylic acid group and the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Acidify the mobile phase: Add a small amount of acetic acid or formic acid (0.1-1%) to your eluent. This protonates the carboxylic acid on your compound and suppresses its interaction with the silica.

  • Use a more polar mobile phase: A solvent system with a higher proportion of a polar solvent like methanol can help to move the compound more effectively up the plate.

Q3: Can I use recrystallization for purification?

A3: Recrystallization can be a viable method if a suitable solvent system can be identified. The challenge lies in finding a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Given its high polarity, you might explore solvent pairs, such as a polar solvent in which it is soluble (e.g., water, ethanol) and a less polar solvent in which it is less soluble (e.g., ethyl acetate, dichloromethane).

Troubleshooting Purification Protocols

This section provides detailed troubleshooting for common purification techniques.

Issue 1: Poor Separation with Standard Column Chromatography
Symptoms:
  • The compound elutes with the solvent front (no retention).

  • Broad peaks and poor resolution from impurities.

  • Significant tailing of the product peak.

Root Cause Analysis & Solutions:

The high polarity of this compound makes it challenging to purify using traditional normal-phase column chromatography with a silica stationary phase.[1][2] The strong interactions with the silica gel can lead to the issues described above.

Workflow: Optimizing Column Chromatography

Caption: Workflow for optimizing column chromatography.

Detailed Protocols:

Protocol 1: Modified Normal-Phase Column Chromatography

  • Stationary Phase: Silica gel (standard grade).

  • Mobile Phase Selection: Start with a relatively polar solvent system, such as a mixture of ethyl acetate and hexanes. Gradually increase the polarity by adding methanol.

  • Acidification: To the chosen mobile phase, add 0.1-1% acetic acid or formic acid to reduce tailing.

  • Column Packing: Properly pack the column to avoid channels and ensure a level surface.

  • Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with the selected mobile phase, gradually increasing the polarity if necessary to elute the compound.

Protocol 2: Reverse-Phase Column Chromatography

Reverse-phase chromatography is often more suitable for highly polar compounds.[3]

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile.

  • Acidification: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape.

  • Elution: Start with a high percentage of water and gradually increase the organic solvent concentration to elute the compound.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for very polar compounds that are not well-retained by reverse-phase chromatography.[4] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[4]

  • Stationary Phase: Amine- or amide-bonded silica.

  • Mobile Phase: A gradient of a polar organic solvent (like acetonitrile) and an aqueous buffer.

  • Elution: The elution starts with a high organic content, and the aqueous portion is gradually increased.

Issue 2: Difficulty with Liquid-Liquid Extractions
Symptoms:
  • The compound remains in the aqueous layer regardless of the organic solvent used.

  • Formation of emulsions.

Root Cause Analysis & Solutions:

The high water solubility of this compound makes it difficult to extract into common organic solvents. The carboxylic acid group's state of protonation is key to successful extraction.

Workflow: Optimizing Liquid-Liquid Extraction

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid and its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (CF3) group, in particular, can dramatically alter a molecule's metabolic stability, acidity, and lipophilicity. This guide provides an in-depth, objective comparison of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid and its non-fluorinated counterpart, 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid, supported by physicochemical data and detailed experimental protocols.

The Strategic Impact of Trifluorination

The substitution of a methyl group with a trifluoromethyl group is a cornerstone of modern drug design. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing inductive effect, which can profoundly influence the molecule's interactions with biological targets and metabolic enzymes.[1][2] This often leads to increased binding affinity and potency. Furthermore, the carbon-fluorine bond is exceptionally stable to metabolic degradation, offering a shield against rapid breakdown by enzymes like cytochrome P450 (CYP450).[1][3] This enhanced metabolic stability can lead to a longer drug half-life, potentially reducing dosing frequency.[1]

Physicochemical Properties: A Head-to-Head Comparison

The introduction of the trifluoromethyl group in this compound leads to significant shifts in its physicochemical properties compared to its non-fluorinated analog. These differences are critical in predicting the absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates.

PropertyThis compound3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acidRationale for the Difference
Molecular Weight ( g/mol ) 158.08134.13The three fluorine atoms add significant mass.
pKa (Predicted) ~2.46~4.5 - 5.0The strong electron-withdrawing effect of the CF3 group stabilizes the carboxylate anion, increasing acidity (lower pKa).[4]
LogP (Predicted) ~0.38~-0.5 to -1.0The CF3 group generally increases lipophilicity, which is crucial for membrane permeability.[1]
Metabolic Stability High (Predicted)Low to Moderate (Predicted)The robust C-F bonds are resistant to oxidative metabolism, "blocking" a potential site of metabolic attack.[3]

Note: Predicted values are generated using industry-standard software such as ACD/Labs and ChemAxon and are intended to be illustrative. Experimental verification is recommended.

Experimental Protocols for Property Determination

To provide a framework for empirical validation, the following are detailed protocols for determining the key physicochemical properties discussed above.

Protocol 1: Determination of pKa by Potentiometric Titration

This method allows for the precise measurement of a compound's acid dissociation constant.

Objective: To determine the pKa of the test compound in an aqueous solution.

Materials:

  • pH meter with a combination pH electrode

  • Calibrated automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Test compound

  • Deionized water

  • Nitrogen gas

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[5]

  • Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. For a 20 mL sample, this would be the appropriate amount of the compound dissolved in 20 mL of water.

  • Ionic Strength Adjustment: Add the 0.15 M KCl solution to the sample to maintain a constant ionic strength throughout the titration.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO2.[5]

  • Titration:

    • Place the sample on the magnetic stirrer and immerse the pH electrode.

    • If the compound is acidic, titrate with the standardized 0.1 M NaOH solution, adding small increments of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has reached a stable plateau in the basic range (e.g., pH 12-12.5).[6]

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

    • Perform the titration in triplicate to ensure accuracy and calculate the mean and standard deviation.[5]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare Prepare 1 mM Sample Calibrate->Prepare Adjust Adjust Ionic Strength (KCl) Prepare->Adjust Purge Purge with Nitrogen Adjust->Purge Titrate Titrate with 0.1 M NaOH Purge->Titrate Record Record pH after each addition Titrate->Record Plot Plot pH vs. Volume Record->Plot Determine Determine pKa at half-equivalence point Plot->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of LogP by the Shake-Flask Method

This is the gold-standard method for measuring the lipophilicity of a compound.[7]

Objective: To determine the octanol-water partition coefficient (LogP) of the test compound.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pH 7.4, pre-saturated with n-octanol)

  • Test compound

  • Vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Mix n-octanol and water (or buffer) and shake vigorously for 24 hours. Allow the phases to separate completely before use.[8]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration in the assay should be within the linear range of the analytical method.

  • Partitioning:

    • Add equal volumes of the pre-saturated n-octanol and aqueous phases to a vial.

    • Spike a small volume of the stock solution into the vial.

    • Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[8]

  • Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Analyze the concentration of the test compound in each phase using a calibrated analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis Saturate Saturate n-Octanol and Water Prepare_Stock Prepare Compound Stock Solution Saturate->Prepare_Stock Mix Mix Phases and Compound Prepare_Stock->Mix Shake Shake to Equilibrium Mix->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Quantify Quantify Concentration in Each Phase Centrifuge->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Workflow for LogP determination by the shake-flask method.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to predict the hepatic clearance of a drug candidate.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compound

  • Positive control compounds (with known metabolic stability)

  • Incubator or water bath at 37°C

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare working solutions of the test compound and positive controls.

  • Incubation Mixture: In a 96-well plate or tubes, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate at 37°C for 5-10 minutes.[9]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The 0-minute time point is taken immediately before this step.[9]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding the stopping solution.[10]

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) is calculated based on the t½ and the protein concentration.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Microsomes, Buffers, and Compound Mix_Incubate Mix and Pre-incubate at 37°C Prepare_Reagents->Mix_Incubate Initiate Initiate Reaction with NADPH Mix_Incubate->Initiate Time_Points Terminate at Time Points Initiate->Time_Points Process_Samples Process Samples (Centrifuge) Time_Points->Process_Samples Analyze Analyze by LC-MS/MS Process_Samples->Analyze Calculate_Parameters Calculate t½ and CLint Analyze->Calculate_Parameters

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The strategic incorporation of a trifluoromethyl group, as seen in the comparison of this compound with its non-fluorinated analog, offers a compelling strategy for enhancing key drug-like properties. The increased acidity, lipophilicity, and metabolic stability conferred by the CF3 group can lead to improved pharmacokinetic profiles. The provided experimental protocols offer a robust framework for the empirical validation of these properties, enabling researchers to make data-driven decisions in the optimization of lead compounds and the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Purity Assessment of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Fluorinated Intermediates

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid is a chiral fluorinated building block of significant interest in the synthesis of advanced pharmaceutical agents and specialty materials. The presence of the trifluoromethyl group can profoundly influence the pharmacokinetic and physicochemical properties of a final active pharmaceutical ingredient (API), such as metabolic stability and binding affinity. Consequently, the chemical and stereochemical purity of this intermediate is not merely a quality control metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of synthesized this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a robust, validated HPLC protocol, and compare its performance against alternative analytical techniques, supported by experimental data.

Pillar 1: The Primary Analytical Workhorse - Reversed-Phase HPLC

For a small, polar, and acidic molecule like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice for quantifying process-related impurities. However, the unique properties of this analyte demand careful consideration of the chromatographic parameters to achieve reliable results.

The Causality Behind Experimental Choices
  • Stationary Phase Selection: The analyte is highly polar and weakly retained on standard C18 columns. The key is to control the ionization of the carboxylic acid. A modern, high-purity silica C18 column with end-capping is a suitable starting point. The end-capping minimizes peak tailing that can arise from interactions between the acidic analyte and residual silanol groups on the silica surface.

  • Mobile Phase pH Control: This is the most critical parameter. The pKa of the analyte's carboxylic acid is relatively low (predicted around 2.8)[1]. To ensure consistent retention and sharp peak shape, the mobile phase pH must be kept at least one to two units below the pKa. This suppresses the ionization of the carboxyl group, rendering the molecule less polar and allowing for better retention on the C18 stationary phase. An aqueous solution of a low-UV-absorbing acid like phosphoric acid or formic acid is ideal.

  • Detector Selection: The analyte lacks a significant chromophore, making UV detection challenging but feasible. The carboxyl group allows for weak absorbance at low wavelengths (200-210 nm). While this approach is common due to its accessibility, it is susceptible to interference from other compounds that absorb in this region. For higher sensitivity and universality, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are superior alternatives as they do not require a chromophore. For definitive identification of impurities, Mass Spectrometry (MS) is the ultimate detector.[2]

Logical Workflow for HPLC Method Development

The development of a robust HPLC method is a systematic process, not a matter of trial and error. The following workflow ensures the final method is suitable for its intended purpose, aligning with the principles of Analytical Quality by Design (AQbD).

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile (e.g., Separate analyte from key impurities) Col_Select Column Selection (e.g., C18, C8, Phenyl-Hexyl) Start->Col_Select MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH screening) Col_Select->MP_Screen Grad_Opt Gradient Optimization (Slope & Time) MP_Screen->Grad_Opt Flow_Temp Flow Rate & Temperature (Optimize Resolution & Run Time) Grad_Opt->Flow_Temp SST Define System Suitability Tests (Tailing, Resolution, Plate Count) Flow_Temp->SST Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) SST->Validation End Validated Method Validation->End

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before any sample analysis.

1. Instrumentation and Reagents

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Data acquisition and processing software.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), ortho-Phosphoric acid (85%), Water (ASTM Type I).

2. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase chemistry with good efficiency.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Acidic modifier to suppress analyte ionization, ensuring good peak shape and retention.[3]
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte and less polar impurities.
Gradient Elution 5% B to 95% B over 15 minutes, hold at 95% B for 3 min, return to 5% B and equilibrate for 5 min.A broad gradient to ensure elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls viscosity and improves reproducibility of retention times.
Detection UV at 205 nmDetects the carboxyl group; offers a balance between sensitivity and baseline noise.[4]
Injection Volume 5 µLSmall volume to prevent peak distortion.
Sample Diluent Mobile Phase AEnsures compatibility with the initial mobile phase conditions to prevent peak splitting.

3. Standard and Sample Preparation

  • Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (1.0 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

4. System Suitability Test (SST)

  • Inject the standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%.

    • Tailing factor for the main peak: 0.8 - 1.5.

    • Theoretical plates (Plate Count) > 2000.

  • Trustworthiness Check: The SST must pass before proceeding. Failure indicates a problem with the system (e.g., leaks, column degradation) that must be rectified.

5. Analysis Procedure

  • Perform the SST.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample using the area percent method (assuming all impurities have a similar response factor at 205 nm).

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Pillar 2: A Comparative Analysis of Purity Assessment Techniques

While RP-HPLC is excellent for general purity, a comprehensive assessment requires considering other analytical dimensions, especially stereochemical purity and the analysis of volatile impurities.

The Chiral Dimension: Assessing Enantiomeric Purity

Since the analyte is a chiral molecule, determining its enantiomeric excess (e.e.) is paramount. This cannot be achieved with the achiral RP-HPLC method described above and requires a specialized chiral stationary phase (CSP).

  • Method of Choice: Chiral HPLC using a polysaccharide-based column (e.g., amylose or cellulose derivatives) is highly effective for separating enantiomers of α-hydroxy acids.[5][6][7]

  • Typical Conditions:

    • Column: Chiralpak AD-H or similar amylose-based CSP.

    • Mobile Phase: Typically a non-polar mobile phase like Hexane/Isopropanol with a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid) to improve peak shape.

    • Rationale: The helical structure of the polysaccharide derivative creates chiral pockets that interact differently with the two enantiomers, leading to different retention times.[6]

Alternative and Orthogonal Techniques

No single analytical method can reveal all purity aspects. Orthogonal methods, which rely on different separation or detection principles, provide a more complete picture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The analyte itself is not volatile. However, after derivatization (e.g., esterification of the acid and silylation of the alcohol), it can be analyzed by GC-MS. This is an excellent method for detecting and identifying volatile or semi-volatile impurities that might not be well-resolved by LC.[8]

  • Quantitative NMR (qNMR): ¹H and ¹⁹F qNMR can provide an absolute purity value without the need for a specific reference standard of the analyte. It requires a certified internal standard of known purity. ¹⁹F NMR is particularly powerful for identifying and quantifying any fluorine-containing impurities.

Performance Comparison of Analytical Methods

The following table provides a semi-quantitative comparison of the primary techniques for assessing the purity of this compound.

ParameterRP-HPLC (UV)Chiral HPLC (UV)GC-MS (Post-Derivatization)Quantitative NMR (¹H/¹⁹F)
Intended Purpose Process Impurities, DegradantsEnantiomeric PurityVolatile/Semi-volatile ImpuritiesAbsolute Purity, Structural Confirmation
Specificity Moderate to HighVery High (for enantiomers)Very High (with MS)High (structure-dependent)
Sensitivity (LOD/LOQ) ModerateModerateHighLow to Moderate
Precision (%RSD) < 2%< 2%< 5% (includes derivatization)< 1%
Throughput HighModerateLow to ModerateLow
Method Validation Well-established (ICH)[9][10][11]Well-establishedRequires validation of derivatization stepRequires specialized expertise

Pillar 3: A Holistic Strategy for Purity Validation

A robust purity assessment strategy integrates multiple techniques to control for different types of potential impurities. This ensures a comprehensive understanding of the synthesized material's quality.

Purity_Assessment_Strategy cluster_0 Chromatographic Purity cluster_1 Structural & Absolute Purity cluster_2 Final Quality Assessment Start Synthesized Crude Product RP_HPLC Achiral RP-HPLC (Assay & Process Impurities) Start->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Start->Chiral_HPLC NMR NMR (¹H, ¹³C, ¹⁹F) (Structural ID & qNMR) Start->NMR MS LC-MS / GC-MS (Impurity ID & Volatiles) Start->MS Final Final Purity Report (Combined Data) RP_HPLC->Final Chiral_HPLC->Final NMR->Final MS->Final End Release Material Final->End

Caption: A holistic workflow for comprehensive purity assessment.

Conclusion

Assessing the purity of this compound requires a multi-faceted analytical approach. While a well-developed and validated reversed-phase HPLC method serves as the cornerstone for quantifying process-related impurities, it must be complemented by orthogonal techniques. Chiral HPLC is mandatory for determining stereochemical purity, a critical quality attribute for any chiral intermediate. Furthermore, techniques like GC-MS and qNMR provide invaluable, complementary data on volatile impurities and absolute purity, respectively. By integrating these methods into a holistic quality control strategy, researchers and drug developers can ensure the integrity of this vital building block, paving the way for the successful synthesis of high-quality, next-generation pharmaceuticals.

References

Navigating the Stereochemical Landscape: A Comparative Guide to the Biological Activity of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

The Principle of Chirality in Biological Systems: Why Enantiomers Matter

Biological systems, from enzymes to receptors, are inherently chiral. This three-dimensional specificity dictates that the interaction of a small molecule with its biological target is often highly dependent on its stereochemistry. The differential effects of enantiomers are a cornerstone of modern drug development, as the "inactive" enantiomer (distomer) is not always inert and can sometimes contribute to off-target effects or even antagonize the therapeutic action of the "active" enantiomer (eutomer).

For 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid, the chiral center at the C2 position suggests that its enantiomers are likely to exhibit distinct biological activities. The spatial arrangement of the trifluoromethyl, hydroxymethyl, and carboxyl groups will determine how each enantiomer fits into a chiral binding pocket of a target protein.

Structural Features and Their Potential Impact on Biological Interactions

The biological activity of this compound will be governed by the interplay of its key functional groups:

  • Trifluoromethyl (CF3) Group: This group significantly increases the acidity of the carboxylic acid and enhances the molecule's lipophilicity and metabolic stability.[1] The strong electron-withdrawing nature of the CF3 group can also influence the molecule's interaction with target proteins through dipole-dipole or other electrostatic interactions.[2]

  • Hydroxymethyl (-CH2OH) Group: This group can act as a hydrogen bond donor and acceptor, forming crucial interactions within a binding site.

  • Carboxylic Acid (-COOH) Group: This group is often involved in salt bridges or hydrogen bonding with basic amino acid residues (e.g., lysine, arginine) in a target protein.

The differential spatial orientation of these groups in the (R)- and (S)-enantiomers will likely lead to variations in binding affinity, efficacy, and metabolic profile.

Drawing Parallels: Stereospecificity in Related Propanoic Acid Derivatives

While direct data for the target molecule is absent, a wealth of information on other chiral propanoic acid derivatives underscores the importance of stereochemistry. For instance, in the well-known class of aryl propionic acid non-steroidal anti-inflammatory drugs (NSAIDs), the (S)-enantiomer is typically the active inhibitor of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active.[3] This stereospecificity arises from the precise fit of the (S)-enantiomer into the active site of the COX enzymes.

It is plausible that the enantiomers of this compound will exhibit similar stereospecificity in their interactions with biological targets.

A Proposed Experimental Workflow for Comparative Analysis

To elucidate the differential biological activities of the (R)- and (S)-enantiomers of this compound, a systematic experimental approach is necessary. The following workflow outlines a potential research plan.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: ADME/Tox Profiling cluster_3 Phase 4: Data Analysis and Interpretation A Racemic Synthesis of this compound B Chiral Separation (e.g., HPLC, SFC) A->B D Characterization and Purity Analysis (NMR, MS, Chiral HPLC) B->D C Stereospecific Synthesis of (R)- and (S)-enantiomers C->D E Target Identification/Hypothesis Generation D->E F Primary Binding Assays (e.g., Radioligand Binding, SPR) E->F G Functional Assays (e.g., Enzyme Inhibition, Receptor Activation) F->G H Cell-Based Assays (e.g., Cytotoxicity, Proliferation, Reporter Gene) G->H I Metabolic Stability (Microsomes, Hepatocytes) H->I J Permeability Assays (e.g., PAMPA, Caco-2) I->J K Preliminary Cytotoxicity (e.g., HepG2 cells) J->K L Comparative Analysis of Enantiomeric Activity K->L M Structure-Activity Relationship (SAR) Elucidation L->M N Lead Candidate Selection M->N

Caption: Proposed experimental workflow for the comparative biological evaluation of this compound enantiomers.

Detailed Experimental Protocols

Phase 1: Synthesis and Characterization

  • Racemic Synthesis and Chiral Separation:

    • Synthesize the racemic mixture of this compound.

    • Develop a chiral separation method using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase.

    • Collect and isolate the individual (R)- and (S)-enantiomers.

  • Stereospecific Synthesis (Alternative):

    • Alternatively, develop a stereospecific synthesis route for each enantiomer, potentially starting from a chiral precursor.

  • Characterization and Purity Analysis:

    • Confirm the chemical structure of the synthesized compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • Determine the enantiomeric excess (e.e.) of the separated or stereospecifically synthesized enantiomers using chiral HPLC. An e.e. of >99% is desirable.

Phase 2: In Vitro Biological Screening

  • Target Identification: Based on the structural similarity to other bioactive molecules, hypothesize potential biological targets. Given the propanoic acid scaffold, targets could include enzymes involved in metabolic pathways or inflammatory processes.

  • Binding Assays:

    • If a specific target is identified, perform binding assays (e.g., Surface Plasmon Resonance) to determine the binding affinity (KD) of each enantiomer.

  • Functional Assays:

    • If the target is an enzyme, perform enzyme inhibition assays to determine the IC50 of each enantiomer.

    • If the target is a receptor, conduct functional assays (e.g., cAMP accumulation, calcium flux) to determine the EC50 or IC50.

  • Cell-Based Assays:

    • Evaluate the effect of each enantiomer on cellular processes such as cell viability (e.g., MTT assay), proliferation, or apoptosis in relevant cell lines.

Phase 3: ADME/Tox Profiling

  • Metabolic Stability:

    • Incubate each enantiomer with liver microsomes or hepatocytes to assess their metabolic stability. Quantify the parent compound over time using LC-MS/MS.

  • Permeability:

    • Assess the membrane permeability of each enantiomer using a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell monolayer assay.

  • Cytotoxicity:

    • Determine the in vitro cytotoxicity of each enantiomer in a non-target cell line (e.g., HepG2) to assess potential off-target toxicity.

Hypothetical Data Presentation for Comparative Analysis

The following tables illustrate how the experimental data for the (R)- and (S)-enantiomers could be structured for a clear comparison.

Table 1: Hypothetical In Vitro Activity Data

Parameter(R)-enantiomer(S)-enantiomer
Target Binding Affinity (KD, nM)
Enzyme Inhibition (IC50, µM)
Receptor Activation (EC50, µM)
Cell Viability (CC50, µM)

Table 2: Hypothetical ADME/Tox Data

Parameter(R)-enantiomer(S)-enantiomer
Microsomal Stability (t1/2, min)
Hepatocyte Stability (t1/2, min)
Caco-2 Permeability (Papp, 10-6 cm/s)
HepG2 Cytotoxicity (IC50, µM)

Conclusion and Future Directions

While direct experimental data on the comparative biological activity of the enantiomers of this compound is currently lacking, the fundamental principles of stereochemistry in pharmacology strongly suggest that they will exhibit different biological profiles. The proposed experimental workflow provides a comprehensive roadmap for researchers to systematically investigate these differences. Such studies would not only fill a gap in the current scientific literature but could also uncover novel therapeutic potential for one of the enantiomers. The insights gained from a thorough comparative analysis would be invaluable for any future drug development efforts based on this chiral scaffold.

References

A Senior Scientist's Guide to Chiral Building Blocks: Performance of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of pharmaceutical development and fine chemical synthesis, the stereochemical architecture of a molecule is not a trivial detail—it is often the very determinant of efficacy and safety.[1] Chiral building blocks are the foundational components that allow chemists to construct these complex, three-dimensional molecules with absolute stereochemical control.[1][2][3] The deliberate incorporation of fluorine atoms into these building blocks has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a drug candidate's metabolic stability, binding affinity, and lipophilicity.[4][5]

This guide provides an in-depth comparison of a particularly valuable fluorinated synthon, 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid , against more traditional, non-fluorinated chiral building blocks. We will move beyond simple catalog listings to explore the causality behind experimental choices and provide the data researchers need to make informed decisions in their synthetic campaigns.

Spotlight on this compound

This compound is a bifunctional C4 building block featuring a carboxylic acid, a primary alcohol, and a stereocenter bearing a trifluoromethyl (CF₃) group. The CF₃ group is a powerful electron-withdrawing moiety and a lipophilic hydrogen bond acceptor, properties that drastically alter the molecule's electronic and conformational behavior compared to its non-fluorinated methyl analogue. Its utility lies in the ability to introduce a trifluoromethylated stereocenter, a motif increasingly sought after in drug design for its positive impact on pharmacokinetic and pharmacodynamic profiles.[6]

Comparative Performance Analysis

The true value of a building block is revealed through its performance in synthesis relative to other available options. Here, we compare our spotlight compound with three widely used, non-fluorinated chiral building blocks: (S)-Lactic acid, (S)-Malic acid, and (S)-Mandelic acid.

Table 1: Comparative Performance of Selected Chiral Building Blocks
Chiral Building BlockKey Synthetic ApplicationsTypical YieldsTypical Enantiomeric Excess (e.e.)Key AdvantagesCore Limitations
This compound Synthesis of fluorinated amino acids, protease inhibitors, chiral ligands, and metabolically stable drug analogues.80-95%>99%Introduces a CF₃ group for enhanced metabolic stability and binding; high stereochemical integrity.[6][7]Higher cost; specialized handling may be required for some downstream reactions.
(S)-Lactic Acid Precursor for biodegradable polymers (PLA), chiral solvents, and synthesis of α-hydroxy carbonyl compounds.>90%>99%Inexpensive, readily available from renewable resources, high optical purity.The secondary hydroxyl group can exhibit lower reactivity compared to a primary alcohol.
(S)-Malic Acid Synthesis of natural products, chiral auxiliaries, and ligands; food acidulant.85-95%>99%Provides two carboxylic acid groups and one hydroxyl group, offering multiple points for synthetic diversification.The presence of three functional groups can necessitate complex protection/deprotection strategies to achieve selectivity.
(S)-Mandelic Acid Chiral resolving agent, synthesis of active pharmaceutical ingredients (APIs) containing a phenylglycine core.80-90%>98%Aromatic scaffold is relevant for many drug classes; well-established and predictable reactivity.Limited to introducing an aromatic chiral center; can be susceptible to racemization under harsh conditions.

Application in Asymmetric Synthesis: A Practical Workflow

To illustrate the practical utility and performance of this compound, we present a detailed protocol for its conversion into a highly valuable, enantiopure trifluoromethylated amino alcohol. This transformation showcases the selective manipulation of its two functional groups.

Experimental Protocol: Synthesis of (R)-2-amino-3,3,3-trifluoropropan-1-ol

This procedure leverages the carboxylic acid moiety for a stereoretentive Curtius rearrangement, leaving the hydroxyl group intact for further functionalization.

Causality Behind the Workflow: The goal is to convert the carboxylic acid into an amine without disturbing the stereocenter or the primary alcohol. A Curtius rearrangement is ideal as it proceeds with retention of configuration. The alcohol must first be protected to prevent it from interfering with the highly reactive intermediates (acid chloride, isocyanate). The tert-Butyldimethylsilyl (TBDMS) group is chosen as the protecting group because it is robust enough to withstand the reaction conditions but can be easily removed later.

G cluster_workflow Synthetic Workflow A Start: (R)-3,3,3-trifluoro-2- (hydroxymethyl)propanoic acid B Step 1: Hydroxyl Protection (TBDMS-Cl, Imidazole) A->B Add Protecting Group C TBDMS-Protected Acid B->C D Step 2: Acid Chloride Formation ((COCl)₂, cat. DMF) C->D Activate Acid E Acid Chloride Intermediate D->E F Step 3: Azide Formation & Curtius Rearrangement (DPPA, Et₃N, Heat) E->F Stereoretentive Rearrangement G TBDMS-Protected Isocyanate F->G H Step 4: Isocyanate Trapping & Deprotection (BnOH, then TBAF) G->H Form Carbamate I End: (R)-2-((benzyloxycarbonyl)amino)- 3,3,3-trifluoropropan-1-ol H->I Remove Silyl Group

Caption: Experimental workflow for the synthesis of a protected trifluoromethylated amino alcohol.

Methodology:

  • Protection of the Hydroxyl Group:

    • Dissolve (R)-3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid (1.0 eq.) and imidazole (2.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected acid.

  • Curtius Rearrangement:

    • Dissolve the TBDMS-protected acid (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous toluene.

    • Add diphenylphosphoryl azide (DPPA, 1.1 eq.) dropwise at room temperature. (CAUTION: Azides are potentially explosive).

    • Heat the mixture to 80-90 °C and stir for 3-4 hours, monitoring for the cessation of N₂ evolution. This step converts the acid to the isocyanate via an acyl azide intermediate with retention of stereochemistry.

    • Cool the reaction mixture. Add benzyl alcohol (BnOH, 2.0 eq.) and continue heating at 80 °C for another 2 hours to trap the isocyanate as a Cbz-protected amine.

  • Deprotection:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the crude residue in tetrahydrofuran (THF).

    • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq.) and stir at room temperature for 2 hours to cleave the TBDMS ether.

    • Quench with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to obtain the final Cbz-protected amino alcohol.

Mechanistic Integrity and Stereochemical Control

The reliability of a chiral building block hinges on its ability to transfer its stereochemical information with high fidelity. The Curtius rearrangement used in the protocol is a classic example of a reaction that proceeds with complete retention of configuration at the migrating center.

G cluster_mech Stereocontrol in Curtius Rearrangement AcylAzide Acyl Azide (R-C(O)N₃) Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (-N₂) 1,2-shift with retention of configuration

Caption: The key stereocenter migrates without inversion during the rearrangement.

The electron-withdrawing CF₃ group plays a crucial role. It enhances the acidity of the neighboring carboxylic proton and can influence the conformational preferences of the molecule, locking it into a favorable geometry for subsequent stereoselective transformations. This electronic effect is a key performance differentiator compared to non-fluorinated building blocks like lactic or malic acid.

Conclusion and Outlook

While traditional chiral building blocks like lactic, malic, and mandelic acids remain indispensable tools in synthesis, This compound offers a distinct and powerful advantage for projects in medicinal chemistry and materials science. Its defining feature—the trifluoromethylated stereocenter—provides a direct route to compounds with enhanced metabolic stability and unique electronic properties.

The decision to use this building block is a strategic one. For routine syntheses where cost is the primary driver and the unique properties of fluorine are not required, the classic alternatives are logical choices. However, for the rational design of modern pharmaceuticals and advanced materials, the investment in a fluorinated building block is often justified by the significant performance enhancements observed in the final product.[2][8] The robust stereochemical integrity and versatile functional handles of this compound ensure its continued and growing importance in the field of asymmetric synthesis.

References

A Comparative Guide to the Definitive Assignment of Absolute Configuration for 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral building blocks, the unambiguous determination of absolute configuration is a cornerstone of molecular characterization. The trifluoromethyl group is a privileged motif in medicinal chemistry, and building blocks such as 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid are of increasing interest. However, its small size, flexibility, and unique electronic nature present distinct challenges for stereochemical assignment.

This guide provides an in-depth comparison of the principal analytical methodologies for confirming the absolute configuration of this specific fluorinated α-hydroxy acid. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, ensuring a self-validating approach to this critical analytical task.

At a Glance: Comparing Key Methodologies

The selection of a method for determining absolute configuration hinges on several factors, including the nature of the sample, available instrumentation, and project timelines. The following table summarizes the key performance indicators for the most relevant techniques.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[1]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2]Covalent derivatization to form diastereomers with distinguishable NMR signals.[3]
Sample Requirement High-quality single crystal (typically >0.1 mm).[4] Can be challenging for oils or amorphous solids.2-15 mg of sample, recoverable. Can be a neat liquid, oil, or in solution.[4]1-10 mg of sample, derivatized.
Key Advantage Provides a direct, unambiguous 3D structure and absolute configuration.[5]Applicable to non-crystalline samples in their native solution state.[6][7]Widely accessible instrumentation (NMR).
Primary Challenge Obtaining a suitable single crystal.Requires intensive computational (DFT) analysis and is sensitive to conformational flexibility.[8]Requires chemical modification; choice of derivatizing agent is crucial. Potential for kinetic resolution.
Success Rate High, provided a suitable crystal is obtained. Co-crystallization can improve success rates.[9]High for molecules amenable to computational analysis.High, if a suitable derivatizing agent is found and spectral differences are resolved.
Analysis Time Days to weeks (crystal screening, data collection, and refinement).Days (data acquisition and computation).Hours to days (derivatization and NMR analysis).

Section 1: The Gold Standard - Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining absolute configuration.[5] The technique provides a complete three-dimensional structure of the molecule as it exists in the crystal lattice.

The Principle: Anomalous Dispersion

The assignment of absolute configuration via XRD relies on the phenomenon of anomalous dispersion.[10] When X-rays interact with electrons of an atom, a phase shift occurs. For a chiral molecule in a non-centrosymmetric crystal, the diffraction pattern of the crystal and its mirror image are not identical when anomalous dispersion is significant. By comparing the calculated and observed diffraction intensities, the correct enantiomer can be identified, typically quantified by a Flack parameter close to zero.[11]

Applicability to this compound

The primary and often most significant hurdle for this molecule is crystallization. Small, flexible molecules with hydrogen-bonding groups, such as the target acid, can be notoriously difficult to crystallize into high-quality single crystals suitable for diffraction.

Experimental Workflow for SC-XRD

Caption: Workflow for absolute configuration determination by SC-XRD.

Expertise & Trustworthiness: While XRD provides an unequivocal answer, it is conditional upon obtaining a suitable crystal. If crystallization fails, this method is not viable. For molecules that resist crystallization, co-crystallization with a suitable host molecule can be an effective alternative strategy.[9]

Section 2: The Solution-State Approach - Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable alternative to XRD, with the significant advantage of analyzing molecules directly in the solution phase.[2][7] This avoids the bottleneck of crystallization and provides insight into the molecule's conformation in a more biologically relevant state.

The Principle: Correlating Experiment with Theory

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and its conformational ensemble in solution. The process for assignment is comparative:

  • The experimental VCD spectrum of the unknown enantiomer is measured.

  • The three-dimensional structures of potential low-energy conformers of one enantiomer (e.g., the R-enantiomer) are calculated using Density Functional Theory (DFT).

  • The VCD spectrum for that enantiomer is simulated by performing a Boltzmann-weighted average of the calculated spectra of the stable conformers.

  • The experimental spectrum is compared to the simulated spectrum of the R-enantiomer and its mirror image (the S-enantiomer). A good match confirms the absolute configuration.[12]

Applicability to this compound

VCD is exceptionally well-suited for this molecule. The presence of multiple polar groups (hydroxyl, carboxyl) and the C-F bonds will give rise to distinct and characteristic bands in the mid-IR region, which are often VCD-active. The main challenge lies in accurately modeling the conformational landscape, as intramolecular hydrogen bonding can significantly influence which conformers are present in solution.[8]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 0.05–0.1 M in a sample cell with a pathlength of 100 µm.

  • Data Acquisition: Acquire the IR and VCD spectra simultaneously over the range of ~2000–900 cm⁻¹. Data collection typically requires several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer (e.g., R) using a suitable molecular mechanics force field.

    • Optimize the geometry and calculate the harmonic frequencies and VCD intensities for all low-energy conformers (e.g., within 2-3 kcal/mol of the global minimum) using DFT at a level such as B3LYP/6-31G(d) or higher. An implicit solvent model (e.g., PCM) should be used to mimic the experimental conditions.[8]

  • Spectral Comparison: Perform a Boltzmann-weighted average of the calculated spectra based on the relative free energies of the conformers. Compare the final simulated spectrum with the experimental spectrum to assign the absolute configuration.[6]

Logical Workflow for VCD Analysis

Caption: Workflow for absolute configuration assignment using VCD.

Section 3: The Indirect Approach - NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

When XRD is not feasible and VCD instrumentation or computational resources are unavailable, NMR spectroscopy offers a robust, indirect method for configuration assignment.[] This technique does not distinguish enantiomers directly but instead converts them into diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[14]

The Principle: Creating Distinguishable Diastereomers

A chiral derivatizing agent (CDA), itself enantiomerically pure, is reacted with the chiral molecule of interest. For this compound, both the hydroxyl and carboxylic acid groups are potential sites for derivatization. A widely used and reliable CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).

Reacting a single enantiomer of the acid (e.g., the (+)-enantiomer) with both (R)- and (S)-MTPA chloride produces two different diastereomeric esters. In the NMR spectrum, the protons (and fluorine atoms) near the chiral center of the original acid will experience different magnetic environments in the two diastereomers, leading to different chemical shifts (δ). By systematically analyzing the differences in these chemical shifts (Δδ = δS - δR), one can deduce the absolute configuration based on the established conformational model of the Mosher esters.[11]

Applicability to this compound

This method is highly suitable. The primary hydroxyl group provides a straightforward handle for esterification with MTPA chloride. Furthermore, the presence of the CF₃ group in both the analyte and the MTPA reagent allows for analysis by ¹⁹F NMR, which can offer a cleaner spectrum with large chemical shift dispersion, simplifying the analysis.[15]

Experimental Protocol: Modified Mosher's Method

  • Derivatization:

    • Divide the enantiomerically pure acid (2-5 mg) into two separate NMR tubes.

    • Protect the carboxylic acid, for instance, by converting it to a methyl ester using diazomethane or TMS-diazomethane. This prevents side reactions with the MTPA chloride.

    • To one tube, add (R)-(-)-MTPA chloride along with a suitable base (e.g., pyridine or DMAP).

    • To the second tube, add (S)-(+)-MTPA chloride and the same base.

    • Allow the reactions to proceed to completion at room temperature.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric samples.

    • Identify the protons on the carbon chain of the original acid (specifically the -CH₂- and -CH- protons).

    • Calculate the chemical shift difference for each proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

  • Configuration Assignment:

    • Apply the Mosher model: Protons that lie on the same side as the phenyl group of the MTPA moiety in its extended conformation will have a positive Δδ value, while those on the same side as the CF₃ group will have a negative Δδ value.

    • Based on the sign of the calculated Δδ values for the different protons, deduce the absolute configuration at the chiral center.

Conclusion and Recommendation

The determination of the absolute configuration of this compound can be approached with high confidence using several orthogonal techniques.

  • Single-Crystal X-ray Crystallography remains the ultimate arbiter of stereochemistry. If a high-quality single crystal can be obtained, it provides the most definitive and direct evidence. Its primary limitation is the prerequisite of crystallization.

  • Vibrational Circular Dichroism is the most powerful and recommended solution-state method for this particular molecule. It avoids the need for crystallization and derivatization, analyzing the molecule in its native state. The accuracy of the required DFT calculations for small, conformationally flexible molecules is now routinely high, leading to confident assignments.[6]

  • NMR with Chiral Derivatizing Agents (e.g., the Mosher method) is a highly reliable and accessible indirect method. It is an excellent choice when VCD is not available. The presence of a primary alcohol makes derivatization straightforward, and the potential to use ¹⁹F NMR is an added advantage for this fluorinated compound.

For drug development professionals requiring the highest level of certainty, a dual approach using both VCD and an NMR-based method would provide a self-validating and exceptionally robust confirmation of the absolute configuration of this valuable chiral building block.

References

A Researcher's Guide to the Structural Elucidation of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the complexities of novel fluorinated compounds, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for unambiguous structural verification. This guide provides an in-depth, practical walkthrough for the cross-referencing of NMR data for 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid with established literature principles. In the absence of direct spectral data for this specific molecule in the public domain, this guide will focus on a de novo interpretation of its NMR spectra, grounded in foundational principles and comparison with analogous structures.

The Significance of this compound

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This makes fluorinated building blocks, such as this compound, of significant interest to professionals in drug development and materials science. The presence of a trifluoromethyl group, a chiral center, and a primary alcohol in this molecule presents a rich case for NMR analysis, offering insights into stereochemistry and electronic effects.

Experimental Protocol for NMR Data Acquisition

A rigorous and well-designed set of NMR experiments is paramount for the complete structural elucidation of this compound. The following protocol outlines the recommended experiments and the rationale behind their selection.

Sample Preparation
  • Dissolution : Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (hydroxyl and carboxylic acid protons). DMSO-d₆ is often a good choice as it can slow down the exchange of these protons, allowing for their observation.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR if the spectrometer is not calibrated.

NMR Experiments

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a comprehensive analysis.

  • ¹H NMR : Provides information on the number and environment of protons in the molecule.

  • ¹³C NMR : Reveals the number of unique carbon atoms and their chemical environments. The presence of the trifluoromethyl group will lead to characteristic splitting of adjacent carbon signals due to ¹³C-¹⁹F coupling.

  • ¹⁹F NMR : Directly observes the fluorine nuclei, providing information about the electronic environment of the trifluoromethyl group.

  • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the carbon skeleton.

Predicted and Comparative NMR Data Analysis

The following sections detail the expected NMR spectra for this compound based on established principles and data from analogous compounds.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show three distinct signals:

  • -CH- (methine proton) : This proton is adjacent to the chiral center, the trifluoromethyl group, the carboxylic acid, and the hydroxymethyl group. It is expected to appear as a multiplet due to coupling with the diastereotopic protons of the hydroxymethyl group.

  • -CH₂OH (hydroxymethyl protons) : Due to the adjacent chiral center, the two protons of the hydroxymethyl group are diastereotopic, meaning they are chemically non-equivalent.[1][2] This will result in two separate signals, each likely appearing as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the methine proton.

  • -OH and -COOH (exchangeable protons) : The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on the solvent, concentration, and temperature. They may appear as broad singlets.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
-CH-3.5 - 4.5MultipletJ(H,H) and J(H,F)
-CH₂OH3.0 - 4.0Two separate multiplets (e.g., dd)²J(H,H) ≈ 10-15; ³J(H,H) ≈ 5-10
-OHVariableBroad singlet-
-COOHVariable (often > 10)Broad singlet-
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display four signals. The carbon atoms near the trifluoromethyl group will exhibit splitting due to ¹³C-¹⁹F coupling.[3]

Carbon Expected Chemical Shift (ppm) Expected Multiplicity (due to ¹⁹F coupling) Expected Coupling Constants (Hz)
-COOH170 - 180Quartet³J(C,F) ≈ 1-5
-CH-70 - 80Quartet²J(C,F) ≈ 20-30
-CH₂OH60 - 70Quartet³J(C,F) ≈ 1-5
-CF₃120 - 130Quartet¹J(C,F) ≈ 280-300
¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum will provide a direct observation of the trifluoromethyl group.

Fluorine Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
-CF₃-70 to -80 (relative to CFCl₃)Doublet³J(F,H) with the methine proton

Visualizing the Workflow and Structural Connectivity

The following diagrams illustrate the experimental workflow and the key correlations used for structural elucidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve in Deuterated Solvent standard Add Internal Standard (TMS) dissolve->standard one_d 1D NMR (¹H, ¹³C, ¹⁹F) standard->one_d two_d 2D NMR (COSY, HSQC, HMBC) standard->two_d assign_1d Assign 1D Spectra one_d->assign_1d assign_2d Assign 2D Spectra two_d->assign_2d assign_1d->assign_2d structure Structure Elucidation assign_2d->structure

Caption: Experimental workflow for NMR analysis.

Caption: Key 2D NMR correlations for structure confirmation.

Conclusion

The structural elucidation of novel fluorinated molecules like this compound relies on a systematic and multi-faceted NMR approach. By combining 1D and 2D NMR techniques and interpreting the resulting spectra with a solid understanding of fundamental principles, such as the diastereotopicity induced by a chiral center and the characteristic couplings of fluorine, researchers can confidently verify their molecular structures. This guide provides a robust framework for this process, empowering scientists in their pursuit of innovative chemical entities.

References

The Trifluoromethyl Advantage: A Comparative Guide to 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical comparison of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid and its non-fluorinated analog, 2-(hydroxymethyl)propanoic acid . Through an objective analysis of their key properties, supported by available data and established scientific principles, we will illuminate the distinct advantages offered by the trifluoromethylated reagent in the synthesis of novel therapeutics.

The Power of the Trifluoromethyl Group: A Physicochemical Perspective

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity make it a valuable tool for medicinal chemists seeking to optimize lead compounds.[1][2] When incorporated into a molecule like 2-(hydroxymethyl)propanoic acid, the -CF3 group instigates a cascade of changes in its fundamental physicochemical characteristics.

Enhanced Acidity (pKa)

The acidity of a carboxylic acid is a critical parameter that influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The potent inductive electron-withdrawing effect of the three fluorine atoms in this compound significantly stabilizes the corresponding carboxylate anion. This stabilization leads to a marked increase in acidity, as reflected by a lower pKa value compared to its non-fluorinated counterpart.

Table 1: Comparative Physicochemical Properties

PropertyThis compound2-(Hydroxymethyl)propanoic acidAdvantage of Fluorination
pKa Estimated to be significantly lower than 3.83~3.83 (for 2-hydroxy-2-methylpropanoic acid)Increased acidity can modulate solubility and target binding.
Lipophilicity (logP) Predicted to be higher-0.49 (predicted for 2-hydroxy-2-methylpropanoic acid)Enhanced membrane permeability and potential for improved oral bioavailability.
Metabolic Stability Expected to be significantly higherSusceptible to oxidative metabolismIncreased in vivo half-life and reduced metabolic clearance.

Note: Some values are estimated based on structurally similar compounds due to the limited availability of direct experimental data for the target molecules.

Increased Lipophilicity (logP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is known to substantially increase the lipophilicity of a molecule.[1] This is attributed to the hydrophobic nature of the fluorine atoms. Consequently, this compound is expected to exhibit a higher logP value than 2-(hydroxymethyl)propanoic acid. This enhanced lipophilicity can facilitate passage through biological membranes, potentially leading to improved oral bioavailability and better tissue penetration.

Superior Metabolic Stability

One of the most significant advantages of incorporating trifluoromethyl groups is the enhancement of metabolic stability.[2] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. The methyl group in 2-(hydroxymethyl)propanoic acid, in contrast, can be a site for oxidative metabolism. By replacing the methyl group with a trifluoromethyl group, this metabolic "soft spot" is effectively blocked, leading to a longer in vivo half-life and reduced clearance of drugs synthesized using this building block.

Experimental Workflow: Comparative Analysis

To empirically validate the theoretical advantages of this compound, a series of head-to-head experiments can be designed. Below are detailed protocols for key comparative assays.

Diagram 1: Comparative Experimental Workflow

G cluster_0 Compound Synthesis cluster_1 Physicochemical Property Determination cluster_2 In Vitro ADME Assays cluster_3 Data Analysis & Comparison Synth_F Synthesis of This compound pKa pKa Determination (Potentiometric Titration) Synth_F->pKa logP logP Determination (Shake-flask method) Synth_F->logP Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Synth_F->Metabolic_Stability Synth_NonF Synthesis of 2-(hydroxymethyl)propanoic acid Synth_NonF->pKa Synth_NonF->logP Synth_NonF->Metabolic_Stability Analysis Comparative Analysis of pKa, logP, and t1/2 pKa->Analysis logP->Analysis Metabolic_Stability->Analysis

Caption: Workflow for the comparative evaluation of fluorinated and non-fluorinated propanoic acid derivatives.

Experimental Protocol: Metabolic Stability Assay using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a test compound.

1. Preparation of Reagents:

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
  • NADPH Regenerating System: A solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
  • Test Compound Stock Solutions: 10 mM stock solutions of this compound and 2-(hydroxymethyl)propanoic acid in a suitable organic solvent (e.g., DMSO).
  • Liver Microsomes: Human or other species-specific liver microsomes, stored at -80°C.
  • Quenching Solution: Acetonitrile containing an internal standard.

2. Incubation Procedure:

  • Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
  • Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.
  • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • Incubate the plate at 37°C with gentle shaking.
  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Determine the elimination rate constant (k) from the slope of the linear regression.
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Diagram 2: Metabolic Stability Assay Workflow

G Start Start: Test Compound + Microsomes Incubate Incubate at 37°C with NADPH Regenerating System Start->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Time_Points Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-Life (t1/2) Analyze->Calculate End End: Comparative Stability Data Calculate->End

Caption: Step-by-step workflow for the in vitro metabolic stability assay.

Application in Peptide Synthesis: Enhancing Stability and Bioavailability

Fluorinated amino acids and related building blocks are increasingly utilized in peptide synthesis to enhance the therapeutic potential of peptide-based drugs.[3] Peptides often suffer from poor metabolic stability and low oral bioavailability. The incorporation of building blocks like this compound can address these limitations.

Improved Proteolytic Resistance

The introduction of the bulky and sterically demanding trifluoromethyl group can shield adjacent peptide bonds from cleavage by proteases, thereby increasing the peptide's resistance to enzymatic degradation in vivo.[3]

Enhanced Membrane Permeability

The increased lipophilicity conferred by the trifluoromethyl group can improve the ability of a peptide to cross cell membranes, a critical factor for reaching intracellular targets and for oral absorption.

Conclusion

The strategic substitution of a methyl group with a trifluoromethyl group in 2-(hydroxymethyl)propanoic acid offers a compelling array of advantages for drug discovery and development. The resulting molecule, this compound, provides a building block that can enhance the acidity, lipophilicity, and metabolic stability of parent compounds. These modifications can translate into improved pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of more effective and durable therapeutics. While direct comparative experimental data for the target molecule remains to be extensively published, the well-established principles of fluorine chemistry provide a strong rationale for its superiority over its non-fluorinated analog in many drug design applications.

References

A Comparative Guide to the Quantitative Analysis of 3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Fluorinated Building Block

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid is a valuable fluorinated building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, precise monitoring of its concentration during a chemical reaction is paramount for process optimization, yield determination, and quality control.

The inherent polarity and structural features of this analyte—a carboxylic acid and a primary alcohol—present unique analytical challenges. This guide will compare and contrast the most pertinent analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Polar Analyte Quantification

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

The Causality Behind HPLC Method Selection

For a polar, acidic compound, several HPLC modes can be considered. Ion-exclusion chromatography is particularly well-suited for the analysis of organic acids.[1][2] This technique utilizes a stationary phase with charged functional groups that repel highly ionized species, allowing for the separation of weak acids based on their degree of dissociation.[3] The retention of neutral sugars occurs in size exclusion mode, while organic acids are separated by ion exclusion.[4]

An alternative approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. However, the high polarity of the target analyte can lead to poor retention on conventional C18 columns. The addition of an ion-pairing agent to the mobile phase can improve retention, but may complicate the method and is not always necessary with modern polar-embedded or polar-endcapped columns.

Experimental Protocol: Ion-Exclusion HPLC

A robust HPLC method for the quantification of this compound can be established using an ion-exclusion mechanism.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV or conductivity).

Chromatographic Conditions:

  • Column: A dedicated ion-exclusion column, such as one packed with a sulfonated polymer resin.[2]

  • Mobile Phase: A dilute aqueous acid solution, for example, 0.1% phosphoric acid (H₃PO₄) in water.[4]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for carboxylic acids. Alternatively, conductivity detection can be employed, especially when using a suppressor to reduce background conductivity.[1][5]

  • Injection Volume: 5 - 20 µL.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilute with Mobile Phase Sample->Dilution Filter Filter (0.45 µm) Dilution->Filter Autosampler Autosampler Injection Filter->Autosampler Standard Prepare Calibration Standards Standard->Autosampler Column Ion-Exclusion Column Autosampler->Column Detector UV/Conductivity Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC analysis workflow for quantitative determination.

Performance Comparison
ParameterIon-Exclusion HPLCReversed-Phase HPLC (with limitations)
Selectivity Excellent for organic acids.[3]Can be challenging for highly polar analytes.
Sensitivity Moderate to high, detector dependent.Can be lower without derivatization or specific detectors.
Sample Prep Simple dilution and filtration.May require more complex mobile phases.
Robustness High, dedicated columns are durable.Column lifetime can be affected by extreme pH.

Gas Chromatography (GC): A Powerful Tool Requiring Derivatization

Gas chromatography is a highly efficient separation technique, but it is generally limited to volatile and thermally stable compounds. Direct analysis of this compound by GC is not feasible due to its low volatility and the presence of active hydrogen atoms in the hydroxyl and carboxyl groups.[6] These functional groups can lead to peak tailing and poor chromatographic performance. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and less polar derivative.[7]

The Rationale for Derivatization in GC Analysis

Derivatization serves to:

  • Increase Volatility: By replacing the active hydrogens with less polar groups, the boiling point of the analyte is significantly reduced.[8]

  • Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis.

  • Enhance Detection: Certain derivatizing agents can introduce moieties that are highly responsive to specific detectors, such as the electron capture detector (ECD) for halogenated compounds.

Common derivatization strategies for carboxylic acids and alcohols include silylation and alkylation (esterification).[6][9] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a popular choice for converting active hydrogens into trimethylsilyl (TMS) ethers and esters.[10]

Experimental Protocol: GC-MS with Silylation

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID).

Derivatization Procedure:

  • Evaporate a known volume of the reaction mixture sample to dryness under a gentle stream of nitrogen.

  • Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating reagent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 50 °C and ramping up to 280 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

Workflow Diagram:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Sample Evaporation Evaporate to Dryness Sample->Evaporation Derivatization Silylation (e.g., BSTFA) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Standard Prepare & Derivatize Standards Standard->GC_Injection Separation Capillary Column Separation GC_Injection->Separation MS_Detection Mass Spectrometry Detection Separation->MS_Detection TIC_EIC Generate TIC/EIC MS_Detection->TIC_EIC Integration Peak Integration TIC_EIC->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: GC-MS analysis workflow including the essential derivatization step.

Performance Comparison
ParameterGC-MS (with Derivatization)
Selectivity Very high, especially with MS detection.
Sensitivity High to very high, particularly in SIM mode.
Sample Prep More complex due to the derivatization step.
Robustness The derivatization reaction must be reproducible and complete.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Quantification Method

Quantitative NMR (qNMR) is a powerful technique that allows for the direct measurement of the concentration of an analyte in solution without the need for a calibration curve, provided an internal standard of known concentration is used. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11][12]

The Logic of qNMR for In-Situ Reaction Monitoring

For quantitative analysis, the key is to select a resonance signal from the target molecule that is well-resolved from other signals in the spectrum of the reaction mixture. For this compound, both ¹H and ¹⁹F NMR could be viable. ¹⁹F NMR is often advantageous due to its high sensitivity and the typically less crowded nature of ¹⁹F NMR spectra.

Experimental Protocol: ¹⁹F qNMR

Instrumentation:

  • High-field NMR spectrometer.

Sample Preparation:

  • Accurately weigh a sample of the reaction mixture into an NMR tube.

  • Add a known amount of a suitable solvent (e.g., DMSO-d₆ or CDCl₃) containing a known concentration of an internal standard. The internal standard should have a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).

NMR Acquisition:

  • Acquire the ¹⁹F NMR spectrum using parameters that ensure full relaxation of the nuclei, which is crucial for accurate quantification. This typically involves a long relaxation delay (D1).

  • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

Data Processing and Quantification:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the area of a well-resolved signal from the analyte and the signal from the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    Cₐ = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / Mₛ) * (mₛ / V)

    Where:

    • Cₐ = Concentration of the analyte

    • Iₐ and Iₛ = Integral areas of the analyte and standard

    • Nₐ and Nₛ = Number of fluorine nuclei for the integrated signals

    • Mₐ and Mₛ = Molar masses of the analyte and standard

    • mₛ = Mass of the internal standard

    • V = Volume of the sample

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation Sample Reaction Mixture Sample Weighing Accurate Weighing Sample->Weighing Add_Standard Add Internal Standard in NMR Solvent Weighing->Add_Standard Acquisition Acquire 19F NMR Spectrum Add_Standard->Acquisition Processing Process Spectrum Acquisition->Processing Integration Integrate Analyte & Standard Peaks Processing->Integration Calculation Calculate Concentration Integration->Calculation

Caption: Workflow for quantitative NMR (qNMR) analysis.

Performance Comparison
Parameter¹⁹F qNMR
Selectivity Excellent, highly specific signals.
Sensitivity Generally lower than chromatographic methods.
Sample Prep Simple, non-destructive.
Accuracy High, considered a primary ratio method.
Throughput Lower compared to HPLC and GC.

Conclusion: Selecting the Optimal Analytical Strategy

The choice of the most appropriate analytical technique for the quantitative analysis of this compound in a reaction mixture is contingent upon the specific requirements of the analysis.

  • For routine, high-throughput analysis where high sensitivity is required, HPLC with UV or conductivity detection is often the method of choice. Its simplicity in sample preparation and robustness make it ideal for process monitoring.

  • When very high sensitivity and selectivity are paramount, and for confirmatory analysis, GC-MS following derivatization is a powerful option. Although the sample preparation is more involved, the specificity of mass spectrometric detection is a significant advantage.

  • For accurate, calibration-free quantification and structural confirmation, qNMR is unparalleled. While it may have lower throughput and sensitivity compared to chromatographic techniques, its non-destructive nature and high precision make it an excellent reference method.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most suitable analytical strategy to support their research and development endeavors.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid, a valuable building block, is a fluorinated carboxylic acid that requires specialized handling and disposal procedures. Its unique chemical properties—corrosivity and the exceptional stability of its carbon-fluorine bonds—mean it cannot be treated like a conventional laboratory acid.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory guidance. Our objective is to ensure the safety of laboratory personnel and the protection of our environment by moving beyond mere procedural steps to explain the fundamental principles behind them.

Part 1: Hazard Assessment and Proactive Risk Mitigation

Understanding the specific hazards of this compound is the foundation of its safe management. The primary risks are its immediate corrosive effects and its long-term environmental persistence, a characteristic of the broader class of Per- and Polyfluoroalkyl Substances (PFAS) to which it belongs.[1]

Table 1: Hazard Profile and Required Safety Measures

Hazard CategoryDescriptionRationale for Protective Measures
Skin and Eye Damage Causes severe skin burns and eye damage (GHS Hazard H314).[2][3] Direct contact can lead to immediate and serious tissue injury.Full-coverage PPE is mandatory to prevent any contact with skin or eyes. An emergency eyewash and shower must be immediately accessible.
Corrosive to Metals May be corrosive to metals (GHS Hazard H290).[3][4] The acidic nature of the compound can degrade metallic containers and equipment, leading to loss of containment.Use only corrosion-resistant containers (e.g., high-density polyethylene, borosilicate glass) for storage and waste accumulation.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or mist (GHS Hazard H335).[5][6]All handling of the solid or its solutions should be performed within a certified chemical fume hood to prevent inhalation.
Environmental Persistence As a fluorinated organic compound, it contains highly stable carbon-fluorine bonds, making it resistant to natural degradation.[1] Improper disposal can lead to long-term environmental contamination.Disposal must be directed towards methods that can destroy the molecule, such as high-temperature incineration, and not release it into the environment.[7]
Essential Personal Protective Equipment (PPE)

Adherence to proper PPE is non-negotiable. The following must be worn at all times when handling the compound:

  • Eye Protection: Chemical safety goggles and a full-face shield.[2][8][9]

  • Hand Protection: Acid-resistant gloves, such as nitrile or butyl rubber.[8][10] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A chemical-resistant laboratory coat and closed-toe shoes. An apron is recommended for larger quantities.[2][10]

  • Respiratory Protection: Handling should occur in a well-ventilated fume hood.[8] For spill cleanup outside a hood, a NIOSH-approved respirator with acid gas cartridges may be necessary.[11]

Part 2: The Core Principle of Fluorinated Waste Management

The critical error to avoid is treating this compound as a simple acid that can be neutralized and sewered. The C-F bond is one of the strongest in organic chemistry, rendering the molecule resistant to the chemical and biological degradation processes in standard wastewater treatment facilities.[1]

The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the disposal of PFAS, which provides the authoritative framework for managing these persistent chemicals.[12][13] The recommended disposal methods are designed to either permanently sequester or completely destroy the PFAS molecule.[7] For laboratory-scale waste, high-temperature hazardous waste incineration is the most appropriate and effective method.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely from the point of generation to its final destruction.

Step 1: Waste Segregation and Collection

The foundation of proper disposal is meticulous segregation. Never mix fluorinated waste with other waste streams.

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container made of corrosion-resistant material (e.g., HDPE or glass).

  • Labeling: The label must clearly state: "HAZARDOUS WASTE: this compound " and include the corrosive hazard pictogram.

  • Collection: Collect all waste containing the target compound, including contaminated solids (e.g., weighing paper, paper towels) and solutions, in this designated container. Keep the container securely closed when not in use.[5]

Step 2: Spill Management and Limited Neutralization

Neutralization should only be used to manage spills for safer cleanup, not as a method of disposal.[8] The resulting neutralized salt is still a fluorinated compound and must be disposed of as hazardous waste.

Protocol for Spill Neutralization:

  • Containment: Cordon off the area. For liquid spills, create a dike around the spill using an inert absorbent material like sand, earth, or vermiculite.[14]

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Neutralization: Slowly and carefully add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium hydroxide solution, to the spill.[15] The reaction is exothermic; add the base cautiously to avoid splattering.

  • pH Monitoring: Use pH paper to test the slurry. Continue adding base until the pH is between 6.0 and 8.0.[8]

  • Collection: Carefully scoop the absorbed, neutralized material into your designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials in the same waste container.

Step 3: Final Packaging and Professional Disposal

Laboratory waste must be disposed of through a licensed environmental waste management service.

  • Final Packaging: Once the waste container is full (no more than 90% capacity), ensure the lid is tightly sealed. Decontaminate the exterior of the container.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Documentation: Provide them with an accurate accounting of the container's contents. They will provide the necessary paperwork (waste manifest) and arrange for pickup.

  • Disposal Method: The waste will be transported to a permitted facility for disposal, typically via high-temperature incineration, which is capable of breaking the C-F bonds and destroying the molecule.[7]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste containing this compound.

G start Waste Generated segregate Segregate into Dedicated, Labeled, Corrosion-Resistant Container start->segregate is_spill Is this an accidental spill? segregate->is_spill spill_protocol Follow Spill Management & Neutralization Protocol (See Part 3, Step 2) is_spill->spill_protocol  Yes prepare_pickup Securely seal container and decontaminate exterior is_spill->prepare_pickup No (Routine Collection) collect_residue Collect all residue and contaminated materials into waste container spill_protocol->collect_residue collect_residue->prepare_pickup contact_ehs Contact EHS or Certified Hazardous Waste Vendor prepare_pickup->contact_ehs document Complete Waste Manifest for Professional Disposal (e.g., Incineration) contact_ehs->document end Disposal Complete document->end

Caption: Decision workflow for handling and disposing of fluorinated acid waste.

Conclusion

The responsible management of this compound waste is a direct reflection of our commitment to scientific integrity and safety. By recognizing its classification as a persistent fluorinated compound, utilizing appropriate PPE, strictly segregating waste, and engaging professional disposal services for high-temperature incineration, we can effectively mitigate risks to ourselves and the environment. This diligence ensures that the advancements we make in the laboratory do not come at an ecological cost.

References

Navigating the Safe Handling of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The intrinsic reactivity of fluorinated organic compounds like 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid (CAS No. 382-43-4) necessitates a robust and well-defined safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard: A Corrosive Nature

This compound is classified as a corrosive substance. The primary hazard associated with this compound is its potential to cause severe skin burns and eye damage[1]. Therefore, all handling procedures must be designed to prevent direct contact.

Hazard Identification and Classification:

Hazard ClassGHS Hazard StatementSignal Word
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageDanger
Eye Damage/IrritationH314: Causes severe skin burns and eye damageDanger

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes and Face Chemical splash goggles and a face shieldProtects against splashes and aerosols that can cause severe eye damage.
Hands Chemical-resistant gloves (Nitrile or Neoprene)Provides a barrier against direct skin contact, preventing chemical burns.
Body Chemical-resistant lab coat or apronProtects the torso and arms from spills and splashes.
Feet Closed-toe shoesPrevents injury from spills and dropped objects.

For procedures with a higher risk of aerosol generation, a full-face respirator may be necessary. Always consult your institution's environmental health and safety (EHS) department for specific guidance.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow minimizes the risk of exposure and ensures a controlled laboratory environment.

Preparation and Handling:
  • Work Area Designation: All work with this compound must be conducted in a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • When preparing solutions, always add the acid to the solvent slowly to control any exothermic reactions.

  • During the Reaction:

    • Keep the fume hood sash at the lowest practical height.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Reaction:

    • Quench the reaction carefully according to your established protocol.

    • Allow all equipment to cool to room temperature before cleaning.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Materials prep_hood->prep_materials handle_weigh Weigh and Transfer in Hood prep_materials->handle_weigh Proceed to Handling handle_solution Prepare Solution (Acid to Solvent) handle_weigh->handle_solution handle_reaction Conduct Reaction in Hood handle_solution->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench Proceed to Cleanup cleanup_decontaminate Decontaminate Glassware cleanup_quench->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:
  • Aqueous Waste: All aqueous solutions containing this acid should be collected in a designated, labeled, and sealed hazardous waste container. The pH of the waste should be neutralized with a suitable base (e.g., sodium bicarbonate) under controlled conditions within a fume hood before being collected by your institution's EHS department.

  • Solid Waste: Contaminated solid waste, such as gloves, weighing boats, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers: Empty containers that held the acid should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent). The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.

Never dispose of this compound or its waste down the drain.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill:

    • For small spills, neutralize the acid with a suitable absorbent material, such as sodium bicarbonate or a commercial acid spill kit.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.